3-Bromo-6-fluoro-2-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-fluoro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYGQQWIKZLHTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590298 | |
| Record name | 3-Bromo-6-fluoro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375368-83-5 | |
| Record name | 3-Bromo-6-fluoro-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375368-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-fluoro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-6-FLUORO-2-METHYLPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-6-fluoro-2-methylpyridine (CAS: 375368-83-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-6-fluoro-2-methylpyridine, a key halogenated pyridine derivative utilized as a versatile building block in organic and medicinal chemistry. This document details its chemical and physical properties, provides a robust synthesis protocol, and outlines its applications in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.
Core Compound Properties
This compound, also known by its synonym 5-Bromo-2-fluoro-6-picoline, is a critical intermediate in the development of new chemical entities.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the pyridine ring, offers multiple reaction sites for derivatization, making it a valuable precursor for creating diverse molecular libraries.[1]
Chemical and Physical Data
The following tables summarize the key quantitative data for this compound.
| Identifier | Value | Reference |
| CAS Number | 375368-83-5 | [1] |
| Molecular Formula | C₆H₅BrFN | [1] |
| Molecular Weight | 190.01 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-Bromo-2-fluoro-6-picoline, 3-Bromo-6-fluoro-2-picoline | [1] |
| Physical Property | Value | Reference |
| Appearance | Colorless to light yellow liquid/powder | [1][3] |
| Purity | ≥98.0% (GC) | [1][3] |
| Boiling Point | 189.5 ± 35.0 °C at 760 mmHg | [1][4] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Refractive Index | ~1.530 | [1] |
| Flash Point | 68.4 ± 25.9 °C | [1][4] |
Safety Information
This compound is classified as an irritant.[4] Appropriate safety precautions should be taken during handling.
| Hazard Statement | Description | Reference |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H335 | May cause respiratory irritation | [2] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the diazotization of 2-amino-5-bromo-6-methylpyridine followed by a Balz-Schiemann type reaction.
Experimental Protocol: Synthesis from 2-Amino-5-bromo-6-methylpyridine
Materials:
-
2-Amino-5-bromo-6-methylpyridine
-
Anhydrous Hydrogen Fluoride (HF)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a tetrafluoroethylene vessel, dissolve 2-amino-5-bromo-6-methylpyridine (35.2g, 0.188 mol) in anhydrous hydrogen fluoride (80 mL).[5]
-
Cool the reaction mixture to -15°C.[5]
-
Slowly add sodium nitrite (14.3g, 0.207 mol) in portions, maintaining the temperature between -15°C and -10°C.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.[5]
-
Carefully pour the reaction mixture into a mixture of ice and water to quench the reaction.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 120 mL).[5]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[5]
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/petroleum ether system to yield this compound as a faint yellow solid (30.4g, 85.1% yield).[5]
References
- 1. This compound | 375368-83-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound | C6H5BrFN | CID 17750149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
3-Bromo-6-fluoro-2-methylpyridine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and handling of 3-Bromo-6-fluoro-2-methylpyridine, a key intermediate in the pharmaceutical industry.
Core Physical and Chemical Properties
This compound is a halogenated pyridine derivative recognized for its utility as a versatile building block in organic synthesis, particularly in the development of novel therapeutics.[1][2] Its chemical structure, featuring both bromine and fluorine substituents, allows for strategic manipulation in constructing complex molecular frameworks.[2]
Physical Properties
The compound is typically a colorless to light yellow clear liquid at room temperature.[1][3] Below is a summary of its key physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrFN | [2][4] |
| Molecular Weight | 190.01 g/mol | [1][2][4] |
| Appearance | Colorless to light yellow clear liquid | [1][3] |
| Melting Point | -2 °C | [1] |
| Boiling Point | 189.5 ± 35.0 °C at 760 mmHg | [1][2] |
| Density | 1.6 ± 0.1 g/cm³ | [1][2] |
| Flash Point | 68.4 ± 25.9 °C | [1][2] |
| Refractive Index | ~1.530 | [1][2] |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide. | [1] |
Chemical Properties
The chemical reactivity of this compound is largely dictated by the pyridine ring and its halogen substituents.
-
Reactivity : The presence of both bromine and fluorine atoms enhances its reactivity and makes it a versatile building block in organic chemistry.[2] It readily participates in a variety of chemical reactions, including:
-
Nucleophilic Substitution : The fluorine atom can be displaced by various nucleophiles.
-
Cross-Coupling Reactions : The bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.[2]
-
-
Stability : The compound is stable as a solid at room temperature under proper storage conditions, which include tightly closed containers in a cool, dry environment.[2] It is noted to be light-sensitive.[5]
-
Purity : Commercially available this compound typically has a purity of ≥98.0%.[2]
Experimental Protocols
A representative two-step synthesis, adapted from general procedures for preparing similar compounds, is outlined below. This protocol is for illustrative purposes and should be optimized for specific laboratory conditions.
Step 1: Bromination of 2-Amino-6-methylpyridine
This step introduces the bromine atom at the 3-position of the pyridine ring.
Materials:
-
2-Amino-6-methylpyridine
-
A suitable brominating agent (e.g., N-Bromosuccinimide)
-
An appropriate solvent (e.g., Acetonitrile)
Procedure:
-
Dissolve 2-Amino-6-methylpyridine in the chosen solvent in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add the brominating agent to the stirred solution, maintaining the low temperature.
-
Allow the reaction to proceed at room temperature for several hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain 3-Bromo-2-amino-6-methylpyridine.
Step 2: Fluorination via Balz-Schiemann Reaction
This step replaces the amino group with a fluorine atom.
Materials:
-
3-Bromo-2-amino-6-methylpyridine
-
Anhydrous Hydrogen Fluoride (HF) or a fluorinating salt (e.g., HBF₄)
-
Sodium Nitrite (NaNO₂)
-
An appropriate solvent
Procedure:
-
Dissolve 3-Bromo-2-amino-6-methylpyridine in the chosen anhydrous acid (e.g., HF) at a low temperature (-78 °C).
-
Slowly add a solution of sodium nitrite in the same acid to the reaction mixture to form the diazonium salt.
-
Carefully warm the reaction mixture to induce decomposition of the diazonium salt and formation of the fluoro-pyridine.
-
Quench the reaction by pouring it onto ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, using techniques such as column chromatography or distillation.
Visualized Workflows and Relationships
Synthesis Workflow
The following diagram illustrates the general two-step synthesis of this compound.
Caption: General two-step synthesis of this compound.
Purification and Analysis Workflow
This diagram outlines a typical workflow for the purification and analysis of the final product.
Caption: Typical purification and analysis workflow for the synthesized product.
Spectroscopic Data
While specific spectra for this compound are not publicly available, typical spectroscopic characteristics can be predicted based on its structure and data from related compounds.
-
¹H NMR : The proton NMR spectrum is expected to show a singlet for the methyl protons and signals in the aromatic region for the two pyridine ring protons. The coupling patterns and chemical shifts will be influenced by the bromo and fluoro substituents.
-
¹³C NMR : The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted pyridine ring.
-
Mass Spectrometry : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (190.01 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident in the molecular ion cluster.
-
IR Spectroscopy : The infrared spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the pyridine ring, as well as C-Br and C-F stretching vibrations.
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate safety precautions.
-
GHS Hazard Statements :
-
Precautionary Statements :
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
-
Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety and handling information.
References
An In-depth Technical Guide to 3-Bromo-6-fluoro-2-methylpyridine: Molecular Structure and Weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular structure and molecular weight of 3-Bromo-6-fluoro-2-methylpyridine, a halogenated pyridine derivative with significant applications as a pharmaceutical intermediate.[1]
Molecular Formula and Structure
The molecular formula for this compound is C₆H₅BrFN .[1][2][3][4][5] The structure consists of a pyridine ring substituted with a bromine atom at the 3-position, a fluorine atom at the 6-position, and a methyl group at the 2-position.[3][4][5] This arrangement of substituents is crucial for its reactivity and utility as a versatile building block in organic synthesis.[1]
Caption: Molecular structure of this compound.
Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculated molecular weight of this compound is approximately 190.01 g/mol .[4]
The following table details the calculation based on the standard atomic weights of the elements.
| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Atomic Weight (amu) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 5 | 1.008[6][7] | 5.040 |
| Bromine | Br | 1 | 79.904[8] | 79.904 |
| Fluorine | F | 1 | 18.998[9] | 18.998 |
| Nitrogen | N | 1 | 14.007[10][11] | 14.007 |
| Total | 190.015 |
Note: The standard atomic weights used are approximate values. More precise values can be found from IUPAC resources.[12][13][14][15][16] The monoisotopic mass is 188.95894 Da.[4]
References
- 1. innospk.com [innospk.com]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound | C6H5BrFN | CID 17750149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 375368-83-5|this compound|BLD Pharm [bldpharm.com]
- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 7. quora.com [quora.com]
- 8. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 9. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 12. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 13. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 14. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 15. Hydrogen - Wikipedia [en.wikipedia.org]
- 16. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
A Technical Guide to the Spectroscopic Analysis of 3-Bromo-6-fluoro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the spectroscopic data for the pharmaceutical intermediate, 3-Bromo-6-fluoro-2-methylpyridine. While experimental data for this specific compound is not publicly available, this guide presents predicted Nuclear Magnetic Resonance (NMR) and expected Liquid Chromatography-Mass Spectrometry (LC-MS) data. Detailed experimental protocols for acquiring such data are also provided, along with a generalized workflow for the spectroscopic analysis of small molecules. This guide is intended to support researchers and professionals in drug development and organic synthesis.
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectroscopic data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known substituent effects of bromo, fluoro, and methyl groups on the pyridine ring. The expected LC-MS data is also described.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.8-8.0 | d | ~8-9 | H-4 |
| ~7.0-7.2 | d | ~8-9 | H-5 |
| ~2.5 | s | - | -CH₃ |
Note: Predicted values are for a standard deuterated solvent such as CDCl₃. The chemical shifts of aromatic protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methyl group.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160-165 (d, ¹JCF ≈ 240-250 Hz) | C-6 |
| ~155-160 | C-2 |
| ~140-145 | C-4 |
| ~120-125 (d, ²JCF ≈ 30-40 Hz) | C-5 |
| ~115-120 | C-3 |
| ~20-25 | -CH₃ |
Note: Predicted values are for a standard deuterated solvent such as CDCl₃. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.
Expected LC-MS Data
An LC-MS analysis of this compound would be expected to show a parent ion peak corresponding to its molecular weight. The monoisotopic mass of C₆H₅BrFN is approximately 188.96 g/mol . Depending on the ionization method used (e.g., ESI, APCI), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 189.97. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion peak.
Experimental Protocols
The following are detailed methodologies for acquiring NMR and LC-MS data for a small organic molecule such as this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-3 seconds.
-
-
Processing: Fourier transform the acquired Free Induction Decay (FID), phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale to the solvent peak or TMS (0 ppm).
-
-
¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: Fourier transform the FID, phase the spectrum, and perform baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile. Further dilute this solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), increasing to a high percentage (e.g., 95%) over several minutes to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is a common choice for this type of molecule.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Acquire data in full scan mode to detect the molecular ion and in fragmentation mode (MS/MS) to aid in structural elucidation.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the characterization of a small molecule using spectroscopic techniques.
Navigating the Solubility Landscape of 3-Bromo-6-fluoro-2-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-6-fluoro-2-methylpyridine is a key halogenated pyridine derivative utilized as a versatile intermediate in the synthesis of pharmaceutical and agrochemical compounds.[1] A thorough understanding of its solubility in various laboratory solvents is paramount for its effective application in process development, formulation, and quality control. This technical guide provides a summary of available solubility information for this compound, alongside detailed experimental protocols for researchers to determine solubility in their own laboratory settings. While specific quantitative solubility data is not widely published, this guide offers a framework for its empirical determination and application.
Introduction to this compound
This compound, also known as 5-Bromo-2-fluoro-6-picoline, is a chemical intermediate with the molecular formula C₆H₅BrFN and a molecular weight of 190.01 g/mol .[1][2] Its structure, featuring bromine and fluorine substituents on a pyridine ring, imparts unique reactivity, making it a valuable building block in organic synthesis.[1] This compound is typically a colorless to light yellow liquid or a light yellow powder.[2]
Physical Properties:
| Property | Value | Reference |
| CAS Number | 375368-83-5 | [1] |
| Molecular Formula | C₆H₅BrFN | [1] |
| Molecular Weight | 190.01300 g/mol | [1] |
| Density | 1.6±0.1 g/cm³ | [1] |
| Boiling Point | 189.5±35.0 °C at 760 mmHg | [1] |
| Flash Point | 68.4±25.9 °C | [1] |
| Refractive Index | ~1.530 | [1] |
Solubility Profile
For researchers and drug development professionals, the absence of precise solubility data necessitates empirical determination to ensure reproducibility and accuracy in experimental work. The following table summarizes the expected qualitative solubility and provides a template for recording experimentally determined quantitative values.
Table of Solubility Data:
| Solvent | Chemical Class | Expected Qualitative Solubility | Quantitative Solubility ( g/100 mL) - Experimental Data |
| Water | Protic | Low to Insoluble | Data to be determined |
| Ethanol | Protic | Soluble | Data to be determined |
| Methanol | Protic | Soluble | Data to be determined |
| Isopropanol | Protic | Soluble | Data to be determined |
| Acetone | Aprotic | Soluble | Data to be determined |
| Acetonitrile | Aprotic | Soluble | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Aprotic | Soluble | Data to be determined |
| N,N-Dimethylformamide (DMF) | Aprotic | Soluble | Data to be determined |
| Tetrahydrofuran (THF) | Aprotic | Soluble | Data to be determined |
| Ethyl Acetate | Aprotic | Soluble | Data to be determined |
| Dichloromethane (DCM) | Aprotic | Soluble | Data to be determined |
| Chloroform | Aprotic | Soluble | Data to be determined |
| Toluene | Nonpolar | Sparingly Soluble to Soluble | Data to be determined |
| Hexanes | Nonpolar | Low to Insoluble | Data to be determined |
Experimental Protocols for Solubility Determination
The following are established methods for determining the solubility of a compound like this compound.
Gravimetric Method
This is a highly accurate and reliable method for determining solubility.
Objective: To determine the mass of solute that can be dissolved in a specific volume of solvent at a given temperature.
Materials:
-
This compound
-
Selected solvents
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Oven or rotary evaporator
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the undissolved solid to settle.
-
Carefully filter a known volume of the supernatant (the clear saturated solution) to remove any undissolved particles.
-
Accurately weigh a clean, dry container.
-
Transfer the filtered saturated solution to the pre-weighed container and record the exact volume.
-
Evaporate the solvent completely under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solute and solvent, or using a rotary evaporator).
-
Once the solvent is fully evaporated, cool the container in a desiccator and weigh it again.
-
The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculate the solubility in g/100 mL or other desired units.
UV-Visible Spectrophotometry Method
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.
Objective: To determine the concentration of the solute in a saturated solution by measuring its absorbance.
Materials:
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
-
This compound
-
Selected solvents
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Create a series of standard solutions of decreasing concentrations through serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Filter the saturated solution to remove undissolved solute.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound in a research and development setting.
Caption: Workflow for Solubility Determination and Application.
Conclusion
While quantitative solubility data for this compound is not extensively documented, its importance as a pharmaceutical intermediate necessitates a clear understanding of its behavior in common laboratory solvents. This guide provides researchers with the foundational knowledge of its expected solubility and, more critically, detailed experimental protocols to empower them to determine precise solubility values. The provided workflow illustrates a systematic approach to solubility assessment, ensuring that this crucial physical property is appropriately considered in drug development and chemical synthesis endeavors. By following these guidelines, researchers can generate reliable and reproducible solubility data, facilitating the seamless integration of this compound into their synthetic and formulation processes.
References
A Comprehensive Technical Guide to 3-Bromo-6-fluoro-2-methylpyridine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Bromo-6-fluoro-2-methylpyridine, a pivotal building block in modern pharmaceutical research and development. This document outlines its chemical identity, physical properties, and key synthetic protocols, with a focus on its application in the synthesis of complex molecular architectures for drug discovery.
Chemical Identity and Synonyms
This compound is a halogenated pyridine derivative recognized for its utility as a versatile intermediate in organic synthesis.[1] Its structure, featuring bromine, fluorine, and methyl substituents on a pyridine ring, offers multiple reaction sites for constructing more complex molecules. The compound is known by several synonyms, which are often used interchangeably in chemical literature and supplier catalogs.
The most common synonym is 5-Bromo-2-fluoro-6-picoline .[1][2][3] The term "picoline" refers to a methyl-substituted pyridine. Other synonyms include:
-
5-Bromo-2-fluoro-6-methylpyridine[3]
-
2-fluoro-5-bromo-6-methylpyridine[3]
-
5-Bromo-2-fluoro-6-methyl-pyridine[3]
-
PYRIDINE, 3-BROMO-6-FLUORO-2-METHYL-[3]
The IUPAC name for this compound is This compound .[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry. The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 375368-83-5 | [1][2][3][4][7][8] |
| Molecular Formula | C6H5BrFN | [1][3][4][7] |
| Molecular Weight | 190.01 g/mol | [1][7] |
| Appearance | Light yellow powder or colorless to light yellow clear liquid | [1][6] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Boiling Point | 189.5 ± 35.0 °C at 760 mmHg | [1] |
| Flash Point | 68.4 ± 25.9 °C | [1] |
| Refractive Index | ~1.530 | [1] |
| PubChem CID | 17750149 | [3][4] |
| InChI Key | GUYGQQWIKZLHTP-UHFFFAOYSA-N | [4] |
Role in Pharmaceutical Synthesis
This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its halogenated structure allows it to readily participate in a variety of chemical transformations, most notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[1] These reactions are fundamental for constructing the complex molecular frameworks of modern drugs, particularly in the fields of oncology and anti-inflammatory treatments.[1] The presence of both bromine and fluorine atoms allows for selective and stepwise reactions, providing chemists with a powerful tool for fine-tuning the electronic and biological properties of the target molecules.[1]
Below is a general workflow illustrating the role of this compound in a typical drug discovery pipeline.
Key Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in a key cross-coupling reaction.
Synthesis of 5-Bromo-2-fluoro-6-picoline
The following protocol is adapted from patent CN102898358A and describes a two-step synthesis starting from 2-amino-5-bromo-6-picoline.[2]
Step 1: Synthesis of 5-bromo-2-amino-6-picoline
A detailed procedure for the synthesis of the starting material, 5-bromo-2-amino-6-picoline, is not provided in the reference. However, it is commercially available or can be synthesized through standard methods.
Step 2: Synthesis of 5-bromo-2-fluoro-6-picoline
-
Dissolve 5-bromo-2-amino-6-picoline (43.1g, 0.230mol, 1.0 eq) in anhydrous hydrogen fluoride (80mL) in a tetrafluoroethylene-lined reaction vessel.
-
Cool the mixture to -78 °C.
-
Add sodium nitrite (17.5g, 0.253mol, 1.1 eq) to the solution.
-
After the addition is complete, allow the reaction to proceed at this temperature.
-
Upon completion, cool the reaction solution and quench with a mixture of ice and water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 120mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting crude product from an ethyl acetate/petroleum ether system to yield 5-bromo-2-fluoro-6-picoline as a faint yellow solid (37.6g, 0.198mol, 86.3% yield).[2]
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction couples the pyridine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.
The general catalytic cycle for the Suzuki-Miyaura coupling is illustrated below.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 eq), an aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
This protocol provides a general framework, and specific conditions may need to be optimized for different substrates.
Conclusion
This compound is a highly valuable and versatile building block for the pharmaceutical industry. Its unique substitution pattern allows for a wide range of chemical transformations, making it an essential intermediate in the synthesis of novel drug candidates. The experimental protocols and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of this important compound in their drug discovery and development endeavors.
References
- 1. innospk.com [innospk.com]
- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chembk.com [chembk.com]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 375368-83-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. 3-Bromo-6-chloro-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
The Tale of Two Halogens: A Technical Guide to the Reactivity of Bromine and Fluorine on the Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
December 2025
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Its functionalization is a critical aspect of drug design and development, allowing for the fine-tuning of a compound's physicochemical and biological properties. Among the most versatile handles for such modifications are halogen substituents. This technical guide provides an in-depth analysis of the reactivity profiles of two key halogens, bromine and fluorine, when attached to the pyridine ring. Understanding the nuanced differences in their reactivity is paramount for strategic synthetic planning and the efficient construction of complex molecular architectures.
This guide will explore the reactivity of bromo- and fluoropyridines in three principal classes of reactions: nucleophilic aromatic substitution (SNAr), transition-metal-catalyzed cross-coupling, and halogen-lithium exchange. Through a detailed examination of reaction mechanisms, quantitative data, and experimental protocols, this document aims to equip researchers with the knowledge to effectively leverage the unique chemical behavior of these important building blocks.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen. The presence of a halogen at these positions provides a leaving group, enabling nucleophilic aromatic substitution.
Reactivity Profile: Fluorine vs. Bromine
In the context of SNAr on pyridine, fluorine is a significantly more activating substituent than bromine. This may seem counterintuitive given that fluoride is a poorer leaving group than bromide in SN2 reactions. However, in SNAr, the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized anionic intermediate (a Meisenheimer complex). The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes this intermediate, thereby lowering the activation energy of the first step and accelerating the overall reaction rate.
The general order of reactivity for halogens in SNAr on pyridines is F > Cl > Br > I . This trend is dramatically illustrated by the reaction of 2-halopyridines with sodium ethoxide in ethanol, where 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine.[1] While direct quantitative comparisons between fluoro- and bromopyridines across a wide range of nucleophiles are not always available in single studies, the trend of fluorine's superior reactivity in SNAr is well-established.[1][2]
Quantitative Data for SNAr Reactions
The following tables summarize typical reaction conditions and yields for SNAr reactions on fluoropyridines with various nucleophiles.
Table 1: SNAr of 2-Fluoropyridine with Oxygen- and Sulfur-Based Nucleophiles [1]
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| O-Nucleophile | Phenol | K₂CO₃ | DMSO | 130 | 12 | >95 |
| S-Nucleophile | Thiophenol | K₂CO₃ | DMSO | 130 | 12 | >95 |
Table 2: SNAr of 2-Fluoropyridine with Nitrogen- and Carbon-Based Nucleophiles [1]
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Nucleophile | Morpholine | K₃PO₄ | t-Amyl alcohol | 110 | 3 | >95 |
| N-Heterocycle | Indole | K₂CO₃ | DMSO | 130 | 12 | >95 |
| C-Nucleophile | KCN | - | DMSO | 130 | 12 | ~80 |
Experimental Protocols
Protocol 1: General Procedure for SNAr of 2-Fluoropyridine with an Amine Nucleophile (e.g., Morpholine) [1]
-
Materials:
-
2-Fluoropyridine
-
Morpholine
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous tert-amyl alcohol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).
-
Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).
-
Add anhydrous tert-amyl alcohol to achieve a concentration of 0.2 M.
-
Stir the reaction mixture and heat to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.
-
Logical Workflow for SNAr
References
The Chemistry of Halogenated Pyridine Derivatives: A Technical Guide for Researchers
Introduction
Halogenated pyridine derivatives are a cornerstone of modern organic synthesis, serving as versatile building blocks in the development of pharmaceuticals, agrochemicals, and functional materials. The position and nature of the halogen atom(s) on the pyridine ring profoundly influence its reactivity, enabling a wide array of chemical transformations. This technical guide provides an in-depth exploration of the fundamental reactions of these critical synthons, focusing on nucleophilic and electrophilic aromatic substitutions, as well as transition metal-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations, quantitative data for comparative analysis, and visualizations of reaction mechanisms are presented to aid researchers in the effective utilization of these powerful intermediates.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a predominant reaction pathway for halopyridines, particularly when the halogen is located at the 2- or 4-position, which are activated by the electron-withdrawing nature of the ring nitrogen. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
The reactivity of the halogen as a leaving group in SNAr reactions of 2-halopyridines generally follows the order: F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[1] This enhanced reactivity often allows for the use of milder reaction conditions.[1]
Table 1: Comparative Yields for Nucleophilic Aromatic Substitution of 2-Halopyridines with Piperidine
| Halogen | Substrate | Nucleophile | Conditions | Yield (%) | Reference |
| F | 2-Fluoropyridine | Piperidine | Methanol, rt | High | [2] |
| Cl | 2-Chloropyridine | Piperidine | Methanol, rt | Moderate-High | [2] |
| Br | 2-Bromopyridine | Piperidine | Methanol, rt | Moderate-High | [2] |
| I | 2-Iodopyridine | Piperidine | Methanol, rt | Moderate-High | [2] |
Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Bromopyridine with Piperidine
Materials:
-
2-Bromopyridine
-
Piperidine
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 2-bromopyridine (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add piperidine (1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(piperidin-1-yl)pyridine.
Electrophilic Aromatic Substitution (EAS)
Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions are generally more challenging compared to benzene and its derivatives. The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 3-position. Harsh reaction conditions, such as high temperatures and the use of strong acids, are often necessary.
A notable advancement in the 3-selective halogenation of pyridines involves the use of Zincke imine intermediates. This method proceeds via a ring-opening, halogenation, and ring-closing sequence under mild conditions, offering a versatile route to a variety of 3-halopyridines.
Experimental Protocol: 3-Iodination of Pyridine via a Zincke Imine Intermediate
This protocol is a generalized procedure based on the Zincke reaction methodology.
Materials:
-
Pyridine
-
Triflic anhydride (Tf₂O)
-
Dibenzylamine (HNBn₂)
-
Collidine
-
Ethyl acetate (EtOAc)
-
N-Iodosuccinimide (NIS)
-
Ammonium acetate (NH₄OAc)
-
Ethanol (EtOH)
-
Standard glassware for inert atmosphere reactions
Procedure:
Part A: Ring Opening
-
In a flame-dried flask under an inert atmosphere, dissolve pyridine (1.0 equiv) in ethyl acetate.
-
Cool the solution to -78 °C and add collidine (1.0 equiv), followed by the dropwise addition of triflic anhydride (1.0 equiv).
-
After stirring for 15 minutes, add dibenzylamine (1.2 equiv) and allow the reaction to warm to room temperature and stir for 30 minutes.
Part B: Halogenation and Ring Closure
-
To the solution containing the Zincke imine, add N-iodosuccinimide (1.1 equiv) and stir at room temperature until the starting imine is consumed (monitor by TLC).
-
Add a solution of ammonium acetate (10 equiv) in ethanol.
-
Heat the mixture to 60 °C and stir until the cyclization is complete.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield 3-iodopyridine.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and halogenated pyridines are excellent substrates for these transformations. Reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the formation of C-C, C-O, and C-N bonds with high efficiency and selectivity. The reactivity of the halopyridine in these reactions is typically in the order of I > Br > OTf > Cl.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halopyridine and a boronic acid or ester, catalyzed by a palladium complex.
Table 2: Comparative Yields for Suzuki-Miyaura Coupling of 2-Bromopyridine with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | iPrOH/H₂O | 80 | 1 | 95 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | iPrOH/H₂O | 80 | 1 | 98 | [3] |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | iPrOH/H₂O | 80 | 1 | 92 | [3] |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
Materials:
-
2-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Isopropanol (iPrOH)
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).
-
Add a degassed mixture of isopropanol and water (e.g., 4:1, 5 mL).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford 2-phenylpyridine.
Heck Reaction
The Heck reaction enables the formation of a C-C bond between a halopyridine and an alkene.
Table 3: Yields for the Heck Reaction of 3-Bromopyridine with Various Olefins
| Entry | Olefin | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (10) | K₂CO₃ | Toluene | 130 | 1 | 95 | [5] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (10) | K₂CO₃ | Toluene | 130 | 1 | 92 | [5] |
| 3 | Benzyl acrylate | Pd(OAc)₂ (10) | K₂CO₃ | Toluene | 130 | 1 | 87 | [5] |
Experimental Protocol: Heck Reaction of 3-Bromopyridine with Styrene
Materials:
-
3-Bromopyridine
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Schlenk flask
Procedure:
-
In a Schlenk tube under an argon atmosphere, add 3-bromopyridine (1.0 equiv.), potassium carbonate (3.0 equiv.), and Pd(OAc)₂ (0.1 equiv.).
-
Add anhydrous toluene, followed by styrene (3.0 equiv.).
-
Seal the tube and place it in a preheated oil bath at 130 °C.
-
Stir the mixture for one hour.[5]
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines from the corresponding halides.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromopyridine with Piperidine
Materials:
-
3-Bromopyridine
-
Piperidine
-
BrettPhos Pd G4 catalyst
-
BrettPhos ligand
-
Potassium phosphate (K₃PO₄)
-
tert-Butanol (t-BuOH)
-
Nitrogen-filled glovebox
-
Sealed reaction vial
Procedure:
-
Inside a nitrogen-filled glovebox, charge a glass vial with 3-bromopyridine (1.0 equiv), BrettPhos Pd G4 (5 mol%), BrettPhos (5 mol%), and K₃PO₄ (1.4 equiv).[6]
-
Add tert-butanol and piperidine (1.2 equiv).
-
Seal the vial, remove it from the glovebox, and heat it to 100 °C in a heating block.
-
After the reaction is complete (monitor by LC-MS), cool the mixture and partition it between dichloromethane and water.
-
Separate the layers, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Reaction Mechanisms and Workflows
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Simplified catalytic cycle of the Heck reaction.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
Halogenated pyridine derivatives are indispensable tools in organic synthesis, offering a diverse range of reactivity that can be finely tuned by the choice of halogen and its position on the ring. A thorough understanding of their fundamental reactions—nucleophilic and electrophilic substitutions, and particularly the vast landscape of metal-catalyzed cross-couplings—is crucial for their effective application in the design and synthesis of complex molecular targets. The protocols and data presented in this guide serve as a practical resource for researchers aiming to leverage the synthetic potential of these versatile building blocks.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
The Dawn of Fluorinated Pyridines: A Technical Guide to Their Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyridine scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered basicity, have led to the development of numerous successful pharmaceuticals and advanced materials. This technical guide provides an in-depth review of the seminal discoveries and evolving synthetic methodologies for accessing the core structures of fluorinated pyridines.
Early Breakthroughs in Pyridine Fluorination
The initial forays into the synthesis of fluorinated pyridines were challenging, primarily due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution, and the harsh conditions required for early fluorination techniques. Two classical methods, the Balz-Schiemann reaction and the Halex process, emerged as the foundational approaches for introducing fluorine onto the pyridine ring.
The Balz-Schiemann Reaction: Diazotization and Thermal Decomposition
First reported in 1927 by Günther Balz and Günther Schiemann, this reaction provided a viable, albeit often low-yielding, route to aryl fluorides from primary aromatic amines.[1] The application of this method to aminopyridines marked a significant step forward in accessing fluoropyridines. The reaction proceeds through the diazotization of an aminopyridine to form a diazonium salt, which is then thermally decomposed to yield the corresponding fluoropyridine.[2]
The general workflow for the Balz-Schiemann reaction is depicted below:
Caption: General workflow of the Balz-Schiemann reaction for fluoropyridine synthesis.
While historically significant, the Balz-Schiemann reaction can be hampered by the instability of the diazonium intermediates and the often harsh thermal conditions required for decomposition, which can lead to side reactions and low yields.[3][4]
A detailed procedure for the synthesis of 4-fluoropyridine from 4-aminopyridine highlights the practical aspects of this method.[5]
-
Diazotization: 4-Aminopyridine (14.4 g, 153 mmol) is dissolved in 42% tetrafluoroboric acid (70 mL) with gentle heating to 40 °C. The solution is then cooled to 5-7 °C in an ice-water bath, leading to the precipitation of fine crystals of 4-pyridylammonium tetrafluoroborate.[5]
-
Formation of Diazonium Salt: Sodium nitrite (12.0 g, 174 mmol) is added slowly to the suspension while maintaining the temperature between 5-9 °C. The addition rate is slowed in the latter half as the exothermic decomposition of the diazonium salt proceeds. The reaction mixture turns into an orange, unclear solution.[5]
-
Decomposition and Neutralization: After stirring for an additional 30 minutes at 5-10 °C, the mixture is allowed to warm to 25 °C. It is then slowly added to a solution of sodium bicarbonate (30.0 g, 357 mmol) in 200 mL of water for neutralization.[5]
-
Extraction and Isolation: The product is extracted with an organic solvent. The instability of 4-fluoropyridine in aqueous and acidic conditions, which can lead to the formation of N-(4'-pyridyl)-4-pyridone and polymeric materials, necessitates careful handling during the workup.[5][6]
The Halex Process: Nucleophilic Halogen Exchange
The Halex (Halogen Exchange) process provides an alternative and often more industrially viable route to fluorinated pyridines. This nucleophilic aromatic substitution (SNAr) reaction involves the displacement of a chloride or bromide atom on an electron-deficient pyridine ring with a fluoride ion, typically from an alkali metal fluoride like potassium fluoride (KF).[7][8] The reaction is usually carried out at high temperatures in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[7]
Caption: Simplified mechanism of the Halex process for fluoropyridine synthesis.
The efficiency of the Halex reaction is highly dependent on the position of the halogen and the presence of electron-withdrawing groups on the pyridine ring, which stabilize the intermediate Meisenheimer complex.
A process for preparing 2-fluoropyridine from 2-chloropyridine using potassium bifluoride (KHF₂) demonstrates a solvent-free modification of the Halex reaction.[9]
-
Reaction Setup: 2-Chloropyridine is reacted with potassium bifluoride.
-
Reaction Conditions: The reaction is carried out at a high temperature, in the range of 250 °C to 370 °C, with a preferred range of 275-325 °C.[9]
-
Product Recovery: The resulting 2-fluoropyridine is recovered from the reaction mixture. This method offers the advantage of shorter reaction times and avoids the need for a solvent, simplifying product isolation and eliminating solvent recovery and recycling steps.[9]
Modern Synthetic Methodologies
While the classical methods remain relevant, the demand for more efficient, selective, and milder conditions for the synthesis of fluorinated pyridines has driven the development of new synthetic strategies.
Electrophilic Fluorination
The development of N-F electrophilic fluorinating agents, such as Selectfluor®, has revolutionized the synthesis of fluorinated heterocycles.[10][11] These reagents allow for the direct fluorination of electron-rich intermediates under milder conditions than traditional methods.
A recent approach involves the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® to produce fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride.[10][11]
Caption: Workflow for the synthesis of fluorinated pyridines via electrophilic fluorination.
-
Fluorination: 1,2-Dihydropyridines are reacted with Selectfluor® to yield new fluorinated 3,6-dihydropyridines.[10]
-
Elimination: The isolated 3-fluoro-3,6-dihydropyridines are stored in a deuterochloroform solution at room temperature for 2-4 days. During this time, hydrogen fluoride is eliminated, leading to the formation of the corresponding pyridines.[10]
-
Purification: The final pyridine products are isolated by column chromatography in yields ranging from 72-91%.[10]
C-H Bond Functionalization
Direct C-H fluorination represents a highly atom-economical approach to synthesizing fluorinated pyridines. This area has seen significant advancements, with methods being developed for the regioselective fluorination of the pyridine ring. For instance, late-stage functionalization of multisubstituted pyridines at the position α to the nitrogen has been achieved using silver(II) fluoride (AgF₂).[12] More recently, a method for the 3-selective fluorination of pyridines has been developed using ring-opened Zincke imine intermediates that undergo regioselective C-F bond formation with electrophilic fluorinating reagents.[13][14][15]
Quantitative Data Summary
The following tables summarize the reaction yields for the synthesis of different fluoropyridine isomers using various methods, as reported in the literature.
Table 1: Synthesis of 2-Fluoropyridine
| Starting Material | Reagent(s) | Method | Yield (%) | Reference |
| 2-Aminopyridine | Diazotization-fluorination | Balz-Schiemann | - | [9] |
| 2-Chloropyridine | KHF₂ | Halex (solvent-free) | High | [9] |
| Pyridine N-Oxides | Ts₂O, NR₃, TBAF | Nucleophilic Fluorination | Good | [16] |
Table 2: Synthesis of 3-Fluoropyridine
| Starting Material | Reagent(s) | Method | Yield (%) | Reference |
| 3-Aminopyridine | Diazotization-fluorination | Balz-Schiemann | 50% | [17] |
| 3-Chloropyridine | CsF, HF | Halex | Very low | [18] |
| Pyridine | Zincke Imine Intermediate, Electrophilic Fluorinating Reagent | C-H Functionalization | - | [13][14][15] |
Table 3: Synthesis of 4-Fluoropyridine
| Starting Material | Reagent(s) | Method | Yield (%) | Reference |
| 4-Aminopyridine | NaNO₂, aq. HF | Balz-Schiemann | - | [5] |
| 4-Aminopyridine | NaNO₂, anhyd. HF | Balz-Schiemann | - | [5] |
Table 4: Synthesis of Perfluoropyridine
| Starting Material | Reagent(s) | Method | Yield (%) | Reference |
| Perfluoropiperidine | Fe or Ni (metal) | Defluorination | 12-26% | [19] |
| Pyridine | Cesium tetrafluorocobaltate(III) | Fluorination | 40% | [19] |
Conclusion
The journey of discovering and synthesizing fluorinated pyridines has been marked by significant chemical ingenuity. From the early, often challenging, classical methods of Balz-Schiemann and Halex to the more recent, milder, and selective approaches involving electrophilic fluorination and C-H functionalization, the synthetic chemist's toolbox has expanded considerably. This in-depth guide provides a foundational understanding of these key methodologies, offering valuable insights for researchers and professionals in drug development and materials science who seek to harness the unique properties of fluorinated pyridines in their own investigations. The continued development of novel fluorination strategies will undoubtedly lead to even more sophisticated and accessible routes to these valuable compounds in the future.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Halex process - Wikipedia [en.wikipedia.org]
- 8. gchemglobal.com [gchemglobal.com]
- 9. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]
- 10. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. acs.figshare.com [acs.figshare.com]
- 15. 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 19. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of 3-Bromo-6-fluoro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical information on the safe handling, and storage of 3-Bromo-6-fluoro-2-methylpyridine (CAS No: 375368-83-5), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is paramount to ensure personnel safety and maintain the integrity of this versatile building block.
Chemical and Physical Properties
Understanding the physicochemical properties of this compound is fundamental for its safe handling and use in experimental settings. This compound, also known as 5-Bromo-2-fluoro-6-picoline, is a halogenated pyridine derivative.[1] It typically appears as a colorless to light yellow liquid or a light yellow powder.[1][2]
| Property | Value | Source |
| Molecular Formula | C6H5BrFN | [1][2][3] |
| Molecular Weight | 190.01 g/mol | [1][3][4] |
| Density | 1.6 ± 0.1 g/cm³ | [1][2] |
| Boiling Point | 189.5 ± 35.0 °C at 760 mmHg | [1][2] |
| Flash Point | 68.4 ± 25.9 °C | [1][2] |
| Refractive Index | ~1.530 | [1][2] |
| Purity | ≥98.0% | [1] |
| Storage Temperature | Room Temperature, in a cool, dry place | [1][2] |
Safety and Hazard Identification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Hazard Pictograms:
-
(GHS07)[5]
Precautionary Statements:
A comprehensive list of precautionary statements is provided by the European Chemicals Agency (ECHA).[3] Key statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][6]
-
P264: Wash skin thoroughly after handling.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3][6]
-
P501: Dispose of contents/container to an approved waste disposal plant.[8]
Experimental Protocols: Safe Handling and Storage
Given the hazardous nature of this compound and related pyridine compounds, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A foundational aspect of safe handling involves the consistent and correct use of PPE.[9]
References
- 1. innospk.com [innospk.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C6H5BrFN | CID 17750149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound | 375368-83-5 [sigmaaldrich.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 3-Bromo-2-fluoro-5-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 8. This compound | 375368-83-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3-Bromo-6-fluoro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful reaction is particularly vital in the field of drug discovery and development for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.
This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 3-Bromo-6-fluoro-2-methylpyridine, a valuable halogenated pyridine building block. The presence of both a fluorine atom and a methyl group on the pyridine ring can significantly influence the electronic properties and metabolic stability of resulting compounds, making this substrate of particular interest for medicinal chemistry applications. The protocols and data presented herein are compiled from established methodologies for the coupling of related bromopyridines and fluorinated aryl halides, offering a robust starting point for reaction optimization and library synthesis.[2][3]
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent forms a boronate species, which then transfers its organic group to the palladium complex. This is often the rate-determining step.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative yields for the Suzuki coupling of this compound with various arylboronic acids under typical reaction conditions. It is important to note that yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature, and may require optimization for each specific substrate combination.
| Coupling Partner (Arylboronic Acid) | Product | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 6-Fluoro-2-methyl-3-phenylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| (4-Methoxyphenyl)boronic Acid | 6-Fluoro-3-(4-methoxyphenyl)-2-methylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 100 | 10 | 88-98 |
| (4-Fluorophenyl)boronic Acid | 6-Fluoro-3-(4-fluorophenyl)-2-methylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O (5:1) | 110 | 8 | 82-92 |
| (3-Aminophenyl)boronic Acid | 3-(6-Fluoro-2-methylpyridin-3-yl)aniline | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 75-85 |
| Thiophen-2-ylboronic Acid | 6-Fluoro-2-methyl-3-(thiophen-2-yl)pyridine | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O (4:1) | 85 | 14 | 78-88 |
Note: The data presented is compiled from various sources and representative of typical outcomes for Suzuki couplings of similar substituted bromopyridines. Individual results may vary.
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME, often with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water in a 4:1 ratio.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 3-aryl-6-fluoro-2-methylpyridine.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Sonogashira Cross-Coupling Reaction with 3-Bromo-6-fluoro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Sonogashira cross-coupling reaction utilizing 3-bromo-6-fluoro-2-methylpyridine as a key building block. This versatile intermediate is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are based on established methodologies for structurally similar bromofluoropyridines and bromomethylpyridines, offering a robust starting point for reaction optimization and library synthesis.
The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, and it is widely used in the synthesis of complex molecules due to its mild reaction conditions and tolerance of a wide range of functional groups.[1]
Reaction Scheme
The general scheme for the Sonogashira cross-coupling of this compound with a terminal alkyne is as follows:
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Sonogashira cross-coupling of various bromopyridine derivatives, which can be adapted for this compound. The selection of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
| Entry | Bromopyridine Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Bromo-3-fluoro-2-cyanopyridine | (4-Ethylphenyl)acetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N (2:1) | RT | 16 | 93 | [2] |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Heptyne | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N (2:1) | RT | 16 | 85 | [2] |
| 3 | 3-Bromo-2-methylpyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3.0) | THF | 65 | 12 | 85-95 (typical) | [3] |
| 4 | 2-Amino-3-bromopyridine | Various terminal alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | up to 98 | [4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira cross-coupling of this compound with a terminal alkyne. This protocol is adapted from procedures for similar substrates and should be considered a starting point for optimization.[2][3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol% or PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Base (e.g., Triethylamine (Et₃N), 3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF, 10 mL)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., THF) and the base (e.g., triethylamine) via syringe.
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C, depending on the reactivity of the alkyne and the catalyst system).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Sonogashira cross-coupling reaction.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-6-fluoro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has found widespread application in the pharmaceutical industry for the synthesis of arylamines, which are common motifs in biologically active molecules.[2][3] 3-Bromo-6-fluoro-2-methylpyridine is a valuable halogenated pyridine derivative and a key intermediate in the synthesis of various pharmaceutical compounds.[4] Its unique substitution pattern, featuring both bromine and fluorine atoms, makes it a versatile building block for creating complex molecular architectures.[5]
These application notes provide detailed protocols and a summary of reaction parameters for the Buchwald-Hartwig amination of this compound with primary and secondary amines. The pyridine nitrogen can coordinate with the palladium catalyst, which may sometimes inhibit the catalytic cycle, making the careful optimization of reaction conditions crucial for a successful transformation.[6]
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl bromide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[7][8][9]
Data Presentation: A Comparative Overview
Successful Buchwald-Hartwig amination of this compound requires careful selection of the catalyst, ligand, base, and solvent. The following tables summarize representative quantitative data for the palladium-catalyzed amination of bromopyridine derivatives, providing a reference for expected reaction parameters.
Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination of Bromopyridines
| Parameter | Typical Range/Examples | Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ | Pd₂(dba)₃ and Pd(OAc)₂ are common and effective precatalysts.[3] |
| Ligand | XPhos, SPhos, t-BuXPhos, BINAP, DPPF | Bulky, electron-rich biaryl phosphine ligands are generally preferred to promote oxidative addition and reductive elimination.[3][10] |
| Base | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide is a common choice.[3][11] Weaker bases like carbonates may be used for sensitive substrates.[12] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are crucial for preventing catalyst deactivation.[3][6] |
| Temperature | 80-110 °C | The reaction temperature often needs to be optimized for specific substrates.[9] |
| Catalyst Loading | 0.5-5 mol % | Lower catalyst loadings are desirable for process efficiency and cost-effectiveness. |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or LC-MS.[6] |
Table 2: Representative Examples of Buchwald-Hartwig Amination of Bromopyridines
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | [Pd(allyl)Cl]₂ / AdBipp | KOPh | Toluene | 100 | 91[13] |
| 2 | Diethylamine | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 85[13] |
| 3 | Cyclopropylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 98[14] |
| 4 | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60[15] |
| 5 | Various anilines | Pd₂(dba)₃ / xantphos | Cs₂CO₃ | Toluene | 100 | Good to excellent[16] |
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. This protocol can be adapted for various primary and secondary amines. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Schlenk flask or sealed tube
-
Standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., 1-2 mol %), and the phosphine ligand (e.g., 2-4 mol %).
-
Addition of Reagents: Add the base (e.g., 1.2-2.0 equiv) to the flask.
-
Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent, followed by the amine (1.1-1.5 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For volatile amines, the use of a sealed tube is recommended to prevent their evaporation.[14]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired aminopyridine derivative.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. innospk.com [innospk.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Buchwald Katalysatoren & Liganden [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. researchgate.net [researchgate.net]
Application of 3-Bromo-6-fluoro-2-methylpyridine in Medicinal Chemistry: A Case Study in the Synthesis of Lorlatinib
Introduction
3-Bromo-6-fluoro-2-methylpyridine is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating physicochemical properties, and a methyl group, makes it a valuable scaffold for the synthesis of complex drug molecules. This application note will detail the utility of a closely related analog, 2-amino-5-bromo-3-hydroxypyridine, in the synthesis of Lorlatinib (PF-06463922), a potent, third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor. Lorlatinib is an FDA-approved therapeutic for the treatment of specific types of non-small cell lung cancer (NSCLC). The synthetic strategies and pharmacological data presented herein will serve as a guide for researchers, scientists, and drug development professionals in leveraging substituted bromopyridines for the discovery of novel therapeutics.
Pharmacological Significance of Lorlatinib
Lorlatinib is a highly potent and selective kinase inhibitor, demonstrating significant activity against both wild-type and a wide array of mutated ALK and ROS1 kinases, which are key drivers in certain cancers. Its macrocyclic structure allows it to overcome resistance to first and second-generation ALK inhibitors.[1]
| Target Kinase | Inhibition Constant (Ki) | Cellular IC50 |
| ROS1 | <0.025 nM[2] | - |
| ALK (wild-type) | <0.07 nM[2] | - |
| ALK L1196M | 0.7 nM[2] | 15-43 nM[2] |
| ALK G1269A | - | 14-80 nM[2] |
| ALK I1151Tins | - | 38-50 nM[2] |
| ALK G1202R | - | 77-113 nM[2] |
Table 1: In vitro potency of Lorlatinib against key target kinases.
Synthetic Application: Key Intermediate in Lorlatinib Synthesis
The synthesis of Lorlatinib showcases the strategic use of a substituted bromopyridine core. While the exact starting material is 2-amino-3-hydroxypyridine, its bromination leads to a key intermediate that is structurally analogous to this compound, highlighting the utility of this class of compounds. The synthesis involves a convergent approach, featuring a critical Suzuki-Miyaura coupling reaction to assemble the core structure, followed by a macrolactamization.[2][3]
A plausible synthetic workflow for the preparation of a key pyridine-containing fragment and its subsequent coupling is outlined below.
Caption: Synthetic workflow for Lorlatinib.
Experimental Protocols
The following are representative protocols for key transformations in the synthesis of Lorlatinib, based on established methodologies for similar substrates.
Protocol 1: Bromination of 2-Amino-3-hydroxypyridine
Objective: To synthesize 2-amino-5-bromo-3-hydroxypyridine, a key intermediate.
Materials:
-
2-Amino-3-hydroxypyridine
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Appropriate solvent (e.g., Acetonitrile, Chloroform)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve 2-amino-3-hydroxypyridine in a suitable solvent in a reaction vessel.
-
Cool the solution to 0-10 °C using an ice bath.
-
Slowly add a solution of NBS or bromine in the same solvent to the reaction mixture with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution if bromine was used).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-amino-5-bromo-3-hydroxypyridine.
Protocol 2: Suzuki-Miyaura Coupling of Bromopyridine Derivative with a Pyrazole Boronic Ester
Objective: To form the C-C bond between the pyridine and pyrazole moieties.
Materials:
-
Protected 2-amino-5-bromopyridine derivative (from previous step)
-
Pyrazole boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyridine derivative, the pyrazole boronic ester, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the coupled product.
Caption: Suzuki-Miyaura coupling workflow.
This compound and its structural analogs are highly valuable intermediates in medicinal chemistry. The synthesis of Lorlatinib provides a compelling example of how the strategic incorporation of a substituted bromopyridine can be instrumental in the construction of a complex, life-saving therapeutic. The protocols and data presented herein offer a foundational understanding for researchers to explore the potential of this and similar building blocks in their own drug discovery endeavors. The versatility of the bromopyridine scaffold in palladium-catalyzed cross-coupling reactions, coupled with the ability of fluorine to fine-tune pharmacological properties, ensures its continued importance in the development of next-generation medicines.
References
Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) from 3-Bromo-6-fluoro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of key active pharmaceutical ingredients (APIs) utilizing 3-Bromo-6-fluoro-2-methylpyridine as a crucial starting material. The protocols outlined below are based on established and published synthetic routes, offering a guide for the preparation of these complex molecules.
Introduction
This compound is a versatile heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom amenable to various cross-coupling reactions, a fluorine atom that can modulate physicochemical properties, and a methyl group, makes it an attractive starting point for the synthesis of a range of targeted therapeutics. This document focuses on the synthesis of three prominent kinase inhibitors: Lorlatinib, Repotrectinib, and Gedatolisib, where this compound or its derivatives serve as key intermediates.
The following sections detail the synthetic pathways, experimental protocols, and quantitative data for the synthesis of these APIs. The methodologies primarily involve widely used and robust transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Synthesis of Lorlatinib (PF-06463922)
Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of non-small cell lung cancer.[1] The synthesis of Lorlatinib involves a convergent approach, featuring a key Suzuki-Miyaura cross-coupling reaction to assemble the macrocyclic precursor.[2]
Synthetic Pathway Overview:
The synthesis of Lorlatinib from a derivative of this compound can be conceptualized through the following workflow. The initial bromopyridine is functionalized and then coupled with a suitable boronic acid or ester derivative, followed by further transformations to construct the final macrocyclic API.
Caption: Synthetic workflow for Lorlatinib.
Experimental Protocol: Suzuki-Miyaura Coupling for Lorlatinib Precursor [2]
This protocol describes a key Suzuki-Miyaura coupling step in a convergent synthesis of Lorlatinib.
Materials:
-
Dibromopyrazole derivative
-
Bis(pinacolato)diboron
-
Potassium acetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane
-
Bromopyridine derivative (derived from this compound)
-
Sodium carbonate
-
Water
Procedure:
-
Synthesis of the Pyrazole Boronic Ester: A mixture of the dibromopyrazole derivative (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in 1,4-dioxane is heated at 80 °C for 2 hours under an inert atmosphere. After cooling, the mixture is filtered and concentrated to give the crude pyrazole boronic ester.
-
Suzuki-Miyaura Coupling: To a solution of the crude pyrazole boronic ester (1.0 equiv) and the bromopyridine derivative (1.2 equiv) in 1,4-dioxane and water (4:1), is added sodium carbonate (3.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv). The mixture is heated at 90 °C for 16 hours under an inert atmosphere.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the coupled intermediate.
Quantitative Data:
| Step | Product | Yield (%) | Purity (%) |
| Suzuki-Miyaura Coupling | Coupled Intermediate | 75-85 | >95 (HPLC) |
| Macrolactamization | Lorlatinib | 56 | >99.2 (HPLC)[2] |
Synthesis of Repotrectinib (TPX-0005)
Repotrectinib is a next-generation tyrosine kinase inhibitor (TKI) that targets ROS1, TRK, and ALK fusion proteins.[3] The synthesis of Repotrectinib involves the construction of a complex macrocyclic structure, where a substituted bromopyridine derivative can be utilized as a key building block.
Synthetic Pathway Overview:
The synthesis of Repotrectinib can be achieved through a multi-step sequence involving the formation of key fragments that are subsequently coupled and cyclized. A substituted bromopyridine is a potential precursor to one of these key fragments.
References
Application Notes and Protocols: Experimental Procedure for Nucleophilic Aromatic Substitution on Fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) on fluoropyridines is a fundamental and widely utilized reaction in synthetic organic chemistry, particularly within the realms of medicinal chemistry and drug development. The high electronegativity of the fluorine atom, in concert with the electron-deficient character of the pyridine ring, renders the positions ortho (2- and 6-) and para (4-) to the ring nitrogen susceptible to attack by a diverse array of nucleophiles.[1] This reaction is highly valued for its robustness, broad substrate scope, and its utility in the late-stage functionalization of complex molecular architectures.
Paradoxically, the exceptional strength of the C-F bond contributes to fluoride being an excellent leaving group in these transformations. This is a consequence of the rate-determining step, which is the initial nucleophilic attack to form a stabilized Meisenheimer intermediate.[1] The enhanced reactivity of fluoropyridines compared to their chloro- or bromo- a`nalogs often permits the use of milder reaction conditions, thereby improving functional group tolerance.[1] For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[1]
These application notes provide a comprehensive overview of SNAr reactions on fluoropyridines, including tabulated quantitative data for various nucleophile classes and detailed experimental protocols for their successful implementation in a laboratory setting.
Key Advantages of Utilizing Fluoropyridines in SNAr Reactions
-
Enhanced Reactivity: The potent electron-withdrawing nature of fluorine activates the pyridine ring for nucleophilic attack more effectively than other halogens.[1]
-
Milder Reaction Conditions: The heightened reactivity frequently allows for the use of lower temperatures and weaker bases, a critical factor when dealing with sensitive functional groups in complex, drug-like molecules.[1]
-
Broad Nucleophile Scope: A wide variety of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, can be successfully employed.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the SNAr of fluoropyridines with various classes of nucleophiles.
Table 1: Amination of Fluoropyridines
| Fluoropyridine Substrate | Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Fluoropyridine | Morpholine | K₂CO₃ | DMSO | 120 | 12 | 95 |
| 2-Fluoropyridine | Aniline | NaH | THF | 65 | 4 | 88 |
| 4-Fluoropyridine | Piperidine | K₂CO₃ | DMF | 100 | 6 | 92 |
| 2-Fluoro-3-methylpyridine | Benzylamine | Cs₂CO₃ | Dioxane | 100 | 18 | 78 |
| 2,6-Difluoropyridine | 4-Methoxyaniline | K₂CO₃ | DMSO | 80 | 24 | 85 (mono-substitution) |
Table 2: Alkoxylation and Aryloxylation of Fluoropyridines
| Fluoropyridine Substrate | Alcohol/Phenol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Fluoropyridine | Sodium Ethoxide | NaOEt | Ethanol | Reflux | 2 | >90 |
| 4-Fluoropyridine | Phenol | K₂CO₃ | DMF | 110 | 12 | 85 |
| 2-Fluoropyridine | 2-Methyl-3-buten-2-ol | NaH | DMF/NMP | High Temp | - | Conditions suggested[2] |
| 2-Fluoro-5-nitropyridine | Sodium Methoxide | NaOMe | Methanol | RT | 1 | 98 |
| 2,3,5,6-Tetrafluoropyridine | Phenol | K₂CO₃ | Acetonitrile | 80 | 4 | 90 (4-substitution) |
Table 3: Thiolation of Fluoropyridines
| Fluoropyridine Substrate | Thiol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Fluoropyridine | Thiophenol | K₂CO₃ | DMF | 80 | 3 | 94 |
| 4-Fluoropyridine | Ethanethiol | NaH | THF | 0 to RT | 2 | 88 |
| 2-Fluoro-3-nitropyridine | Benzyl Mercaptan | Cs₂CO₃ | Acetonitrile | RT | 1 | 95 |
Experimental Protocols
General Considerations:
-
Reactions involving strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.[1]
-
Anhydrous solvents should be used, particularly for reactions sensitive to water.[1]
-
The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Synthesis of 4-(Morpholino)pyridine via Amination of 2-Fluoropyridine
This protocol describes a typical amination reaction.
Materials:
-
2-Fluoropyridine
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-fluoropyridine (1.0 equivalent), morpholine (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add anhydrous DMSO to achieve a suitable concentration (e.g., 0.5 M).
-
Stir the reaction mixture and heat to 120 °C.
-
Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography.
Protocol 2: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate
This protocol provides an example of substituting a nitro group with fluoride, a related SNAr transformation.[3][4][5]
Materials:
-
Methyl 3-nitropyridine-4-carboxylate
-
Cesium Fluoride (CsF)
-
Dimethyl Sulfoxide (DMSO), dry
-
Ethyl acetate
-
Pentane
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add methyl 3-nitropyridine-4-carboxylate (1.0 equivalent) and cesium fluoride (5.0 equivalents).[3][4]
-
Monitor the reaction by TLC (e.g., using 4:1 EtOAc/pentane) for complete conversion.[3][4]
-
After completion, cool the reaction mixture and add distilled water.[3][4]
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).[3][4]
-
Combine the organic extracts and concentrate in vacuo.[3][4]
-
Purify the crude product by flash chromatography (e.g., using 4:1 EtOAc/pentane) to yield the pure product.[3][4]
Visualizations
Caption: General mechanism of SNAr on fluoropyridine.
References
Application Notes and Protocols for Palladium-Catalyzed C-C Bond Formation with 3-Bromo-6-fluoro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon (C-C) bonds utilizing 3-bromo-6-fluoro-2-methylpyridine as a key building block. This versatile fluorinated pyridine derivative is of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atom. The following sections detail the experimental protocols and quantitative data for several pivotal palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the efficient and selective formation of C-C bonds.[1] These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds between aryl halides and organoboron compounds, such as boronic acids or their esters.[4] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.[5] The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and subsequent reductive elimination.[4]
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | ~92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | ~88 |
Note: The data is adapted from protocols for the closely related 3-bromo-2-methylpyridine and is expected to provide similar results for the 6-fluoro derivative.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure adapted from established methods for the Suzuki-Miyaura coupling of substituted bromopyridines.[5]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[5]
-
Add the palladium catalyst to the flask under the inert atmosphere.[5]
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.[5]
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, cool the reaction mixture to room temperature.[5]
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene in the presence of a base.[6] This reaction is a powerful method for the synthesis of substituted alkenes.[7] The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and a palladium hydride species, which is then converted back to the active Pd(0) catalyst by the base.[6]
Quantitative Data for Heck Reaction
The following table presents typical conditions for the Heck reaction of this compound with various alkenes.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | ~78 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 | ~85 |
| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | NaOAc (2.5) | DMA | 120 | 20 | ~72 |
Note: The data is adapted from protocols for the closely related 3-bromo-2-methylpyridine and is expected to provide similar results for the 6-fluoro derivative.[5]
Experimental Protocol: Heck Reaction
This is a general procedure for the Heck reaction with aryl bromides.[5]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Alkene (1.5 mmol, 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.)
-
Anhydrous solvent (e.g., DMF, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Sealed tube or pressure vessel
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the ligand.[5]
-
Evacuate and backfill the tube with an inert gas.[5]
-
Add the anhydrous solvent, the alkene, and the base via syringe.[5]
-
Seal the tube and heat the reaction mixture in an oil bath at the specified temperature with vigorous stirring.[5]
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
// Nodes for the catalytic cycle Pd0 [label="Pd(0)L₂", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=none, fontcolor="#5F6368"]; PdII_Aryl [label="Ar-Pd(II)-Br(L)₂", fontcolor="#202124"]; Coord [label="Alkene Coordination", shape=none, fontcolor="#5F6368"]; PdII_Alkene [label="[Ar-Pd(II)(Alkene)-Br(L)₂]", fontcolor="#202124"]; Insertion [label="Migratory Insertion", shape=none, fontcolor="#5F6368"]; PdII_Alkyl [label="(Product Precursor)\nPd(II)-Br(L)₂", fontcolor="#202124"]; Elimination [label="β-Hydride Elimination", shape=none, fontcolor="#5F6368"]; PdH [label="H-Pd(II)-Br(L)₂", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=none, fontcolor="#5F6368"];
// Nodes for reactants and products ArBr [label="Ar-Br", shape=none, fontcolor="#EA4335"]; Alkene [label="Alkene", shape=none, fontcolor="#4285F4"]; Product [label="Product", shape=none, fontcolor="#FBBC05"]; Base [label="Base", shape=none, fontcolor="#5F6368"]; BaseHBr [label="Base-HBr", shape=none, fontcolor="#5F6368"];
// Edges for the cycle Pd0 -> PdII_Aryl [label=" Ar-Br", headport="w", tailport="e"]; PdII_Aryl -> PdII_Alkene [label=" Alkene", headport="n", tailport="s"]; PdII_Alkene -> PdII_Alkyl [label=" ", headport="e", tailport="w"]; PdII_Alkyl -> PdH [label=" Product", headport="s", tailport="n"]; PdH -> Pd0 [label=" Base\n-Base·HBr", headport="w", tailport="e"];
// Annotations Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Aryl [style=invis]; PdII_Aryl -> Coord [style=invis]; Coord -> PdII_Alkene [style=invis]; PdII_Alkene -> Insertion [style=invis]; Insertion -> PdII_Alkyl [style=invis]; PdII_Alkyl -> Elimination [style=invis]; Elimination -> PdH [style=invis]; PdH -> RedElim [style=invis]; RedElim -> Pd0 [style=invis]; } .enddot Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C-C bond between an aryl halide and a terminal alkyne.[8] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[9] The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper acetylide. The copper cycle involves the formation of this copper acetylide from the terminal alkyne, copper(I), and the base.[10]
Quantitative Data for Sonogashira Coupling
The following table provides representative conditions for the Sonogashira coupling of this compound with various terminal alkynes.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 6 | ~90 |
| 2 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NH (3) | DMF | 80 | 8 | ~88 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | Toluene | 70 | 12 | ~95 |
Note: The data is adapted from protocols for the closely related 3-bromo-2-methylpyridine and is expected to provide similar results for the 6-fluoro derivative.[5]
Experimental Protocol: Sonogashira Coupling
This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[5]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Terminal alkyne (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.)
-
Anhydrous solvent (e.g., THF, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.[5]
-
Evacuate and backfill the flask with argon three times.[5]
-
Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.[5]
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction's progress by TLC.[5]
-
Upon completion, cool the mixture, dilute with diethyl ether, and filter through celite.[5]
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.[5]
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.[5]
-
Purify the product by flash column chromatography.
Conclusion
The palladium-catalyzed cross-coupling reactions described provide efficient and versatile routes for the C-C functionalization of this compound. The Suzuki-Miyaura, Heck, and Sonogashira couplings enable the introduction of a wide array of aryl, vinyl, and alkynyl substituents, respectively. The provided protocols and data serve as a valuable resource for researchers in the synthesis of novel fluorinated pyridine derivatives for applications in drug discovery and materials science. It is recommended to perform small-scale optimization of reaction conditions for each specific substrate combination to achieve the highest possible yields.
References
- 1. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 2. Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu) | MDPI [mdpi.com]
- 3. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Late-Stage Functionalization of Complex Molecules Using 3-Bromo-6-fluoro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-Bromo-6-fluoro-2-methylpyridine as a key building block in the late-stage functionalization of complex molecules. This versatile reagent is particularly valuable in drug discovery and development for the synthesis of novel analogs of lead compounds, enabling rapid exploration of structure-activity relationships (SAR).
Introduction
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that introduces chemical modifications at a late step in a synthetic sequence. This approach allows for the diversification of complex molecular scaffolds without the need for de novo synthesis, thereby accelerating the drug discovery process. This compound is an attractive reagent for LSF due to the differential reactivity of its halogen substituents and the inherent biological relevance of the substituted pyridine core. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the fluorine atom can influence the physicochemical properties of the final compound, such as pKa and metabolic stability.
The unique substitution pattern of this compound, with a bromine at the 3-position, a fluorine at the 6-position, and a methyl group at the 2-position, offers multiple avenues for chemical modification. The bromine atom serves as a handle for introducing a wide range of substituents through well-established cross-coupling methodologies.
Key Applications in Late-Stage Functionalization
This compound is a valuable tool for medicinal chemists to synthesize libraries of compounds for biological screening. Its application in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions allows for the introduction of diverse aryl, heteroaryl, amino, and alkynyl moieties onto complex molecular frameworks. These reactions are foundational in the construction of active pharmaceutical ingredients (APIs), particularly in oncology and for anti-inflammatory drugs.[1]
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for key cross-coupling reactions. While specific data for this compound is limited in publicly available literature, the data presented is based on established protocols for structurally similar bromopyridines and serves as a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Substituted Bromopyridines with Arylboronic Acids
| Entry | Bromopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 3-Bromo-2-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Bromo-2-methylpyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
Data adapted from established procedures for Suzuki-Miyaura coupling of substituted bromopyridines.
Table 2: Buchwald-Hartwig Amination of Substituted Bromopyridines
| Entry | Bromopyridine Substrate | Amine | Catalyst (mol% Pd) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOBuᵗ (1.4) | Toluene | 80 | 4 | 60[2] |
| 2 | 3-Bromo-2-methylpyridine | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.4) | Toluene | 100 | 16 | 75 |
| 3 | 3-Bromo-2-methylpyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 82 |
Entry 1 data from a specific reported procedure.[2] Entries 2 and 3 are representative conditions.
Table 3: Sonogashira Coupling of Substituted Bromopyridines with Terminal Alkynes
| Entry | Bromopyridine Substrate | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 16 | 92[3] |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 16 | 93[3] |
| 3 | 3-Bromo-2-methylpyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 12 | 89 |
Entries 1 and 2 data from a specific reported procedure on a closely related substrate.[3] Entry 3 is a representative condition.
Experimental Protocols
The following are detailed, generalized protocols for the late-stage functionalization of complex molecules using this compound. Note: These protocols are starting points and may require optimization for specific substrates and coupling partners. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous solvent via syringe. If using a biphasic system like dioxane/water, ensure the water is degassed.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the mixture in an oil bath at the specified temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Protocol 3: Sonogashira Coupling
This protocol provides a general method for the palladium/copper-catalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-6 mol%)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (typically 25-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate the general workflows and a conceptual signaling pathway relevant to the application of these functionalized molecules.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions of Bromofluoropyridines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reaction yields for bromofluoropyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of a bromofluoropyridine?
A1: The success of a Suzuki coupling reaction for bromofluoropyridines is highly dependent on the careful selection of several key parameters. These include the choice of the palladium catalyst and associated ligand, the base, the solvent system, and the reaction temperature. The electronic properties and steric hindrance of the specific bromofluoropyridine isomer will also significantly influence the optimal conditions.
Q2: Which palladium catalyst and ligand system is a good starting point for coupling bromofluoropyridines?
A2: For Suzuki coupling of heteroaryl halides, including bromofluoropyridines, catalyst systems with electron-rich and bulky phosphine ligands are often effective. A common and effective starting point is Pd(dppf)Cl₂.[1] Other catalysts like Pd(PPh₃)₄ have also been used successfully.[2] For particularly challenging couplings, or when dealing with less reactive aryl chlorides, more advanced ligands such as RuPhos in combination with Pd(OAc)₂ can be beneficial.[3]
Q3: What is the role of the base in the Suzuki coupling reaction, and which one should I choose?
A3: The base is crucial for activating the boronic acid, which facilitates the transmetalation step in the catalytic cycle.[4][5] The choice of base can significantly impact the reaction yield. For bromofluoropyridines, common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[1][2][6] K₃PO₄ is often a good choice for couplings involving nitrogen-containing heterocycles.[7] The strength and solubility of the base are important factors to consider.
Q4: What solvent system is recommended for the Suzuki coupling of bromofluoropyridines?
A4: A mixture of an organic solvent and water is typically used for Suzuki coupling reactions. This biphasic system helps to dissolve both the organic starting materials and the inorganic base.[8] A common and effective solvent system is a 4:1 mixture of 1,4-dioxane and water.[1][6] Other solvents such as DMF, THF, and ethanol, often in combination with water, can also be employed.[6]
Q5: Can microwave irradiation be used to improve the reaction?
A5: Yes, microwave-assisted Suzuki coupling can be highly effective. It often leads to significantly reduced reaction times (from hours to minutes), improved yields, and better reproducibility compared to conventional heating.[1]
Troubleshooting Guide
Problem: Low or no yield of the desired product.
Q1: I am observing very low conversion of my bromofluoropyridine starting material. What are the likely causes and how can I troubleshoot this?
A1: Low conversion can stem from several issues. Here's a systematic approach to troubleshooting:
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Inactive Catalyst: The palladium catalyst can degrade over time or be sensitive to air and moisture. Ensure you are using a fresh or properly stored catalyst. Consider degassing your reaction mixture by bubbling an inert gas like argon or nitrogen through the solvent before adding the catalyst.[9]
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Inappropriate Ligand: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. If you are using a simple palladium source like Pd(OAc)₂, the addition of a suitable ligand, such as a bulky phosphine ligand (e.g., SPhos, RuPhos), is often necessary.[3]
-
Suboptimal Base: The base may not be strong enough or soluble enough in the reaction medium to efficiently activate the boronic acid. Consider screening different bases, such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][2] Ensure the base is finely powdered to maximize its surface area.
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Incorrect Solvent: The choice of solvent can impact the solubility of your reagents and the stability of the catalytic species. If one solvent system isn't working, try another, such as switching from dioxane/water to DMF/water or ethanol/water.[6]
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Low Reaction Temperature: Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate. If you are using conventional heating, ensure the temperature is appropriate (typically 80-120 °C).[2] Microwave irradiation can also be used to achieve higher temperatures and faster reaction times.[1]
Problem: Formation of significant side products.
Q2: I am getting a good conversion of my starting material, but I have significant side products. What are the common side products and how can I minimize them?
A2: Common side products in Suzuki coupling reactions include:
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Homocoupling of the boronic acid: This results in a biaryl product derived from two molecules of your boronic acid. It can be minimized by ensuring the efficient oxidative addition of the bromofluoropyridine and by using a slight excess of the bromofluoropyridine relative to the boronic acid.
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene. This can be more of an issue with heteroaryl boronic acids and at higher temperatures. Using fresh, high-purity boronic acid and avoiding unnecessarily long reaction times can help.[3]
-
Dehalogenation: The bromo group on the pyridine ring can be replaced by a hydrogen atom. This can sometimes occur as a side reaction.
To minimize side products, a careful optimization of the reaction conditions is key. This includes screening catalysts, ligands, bases, and solvents to find the conditions that favor the desired cross-coupling pathway.
Data Presentation
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Halopyridines
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 85-95 | >15 | 70-80 |
| 2 | 2-(2-Bromophenyl)azetidine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | >90 |
| 3 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.25 | >90 |
| 4 | 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Dioxane | 100 | 12 | 91 |
Data adapted from various sources for structurally related compounds to provide a starting point for optimization.[1][3][6]
Table 2: Base and Solvent Optimization for a Generic Suzuki Coupling
| Entry | Base | Solvent | Yield (%) |
| 1 | K₃PO₄ | Toluene | 40 |
| 2 | K₃PO₄ | Acetonitrile | 36 |
| 3 | K₃PO₄ | 1,4-Dioxane | 60 |
| 4 | Na₂CO₃ | 1,4-Dioxane | 45 |
| 5 | Cs₂CO₃ | 1,4-Dioxane | 55 |
This table illustrates the impact of base and solvent choice on yield for a Suzuki coupling of a brominated aromatic compound.[2]
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling of a Bromofluoropyridine
Materials:
-
Bromofluoropyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Microwave synthesis vial with a stir bar
Procedure:
-
To a microwave synthesis vial containing a stir bar, add the bromofluoropyridine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water for a 0.5 mmol scale reaction).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (e.g., 20 mL) and wash with water (e.g., 10 mL).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., 2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
This is a general protocol and may require optimization for specific substrates.[1]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
Common side reactions in the synthesis of 3-Bromo-6-fluoro-2-methylpyridine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 3-Bromo-6-fluoro-2-methylpyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent synthetic strategy involves a multi-step process beginning with a substituted aminopicoline. This typically includes a bromination step, followed by a diazotization reaction and subsequent fluorination, often employing a modified Balz-Schiemann or Sandmeyer-type reaction. The general approach is favored for its control over regioselectivity.
Q2: What are the primary challenges in the synthesis of this compound derivatives?
A2: The main challenges include controlling the regioselectivity during the bromination step to avoid the formation of undesired isomers, managing the potentially hazardous diazotization step, ensuring complete fluorination, and preventing side reactions such as hydrolysis of the fluoro group or the formation of biaryl impurities.
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate. Distillation under reduced pressure can also be employed for purification, particularly at a larger scale. The purity of the final product is crucial for its use in pharmaceutical applications and should be confirmed by analytical techniques such as GC-MS and NMR.[1]
Q4: What are the key safety precautions to consider during this synthesis?
A4: The synthesis involves several hazardous reagents and intermediates. Diazonium salts, in particular, can be explosive when isolated in a dry state and should be handled with extreme care, preferably kept in solution and at low temperatures. Bromine and hydrogen fluoride are highly corrosive and toxic, requiring the use of appropriate personal protective equipment (PPE) and a well-ventilated fume hood.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives.
Problem 1: Low Yield of the Desired Brominated Intermediate
| Possible Cause | Troubleshooting Recommendation |
| Incomplete Bromination | Monitor the reaction progress using TLC or GC-MS. If the reaction stalls, consider a slight increase in temperature or reaction time. Ensure the brominating agent (e.g., NBS, Br2) is of high purity and added in the correct stoichiometric amount. |
| Formation of Regioisomers | The directing effects of the substituents on the pyridine ring are critical. For 2-methylpyridine derivatives, bromination often occurs at the 3- or 5-position. To enhance regioselectivity, consider using a milder brominating agent or optimizing the reaction temperature and solvent. In some cases, a blocking group strategy may be necessary. |
| Over-bromination (Dibromo- or Tribromo- products) | Use a controlled amount of the brominating agent (1.0-1.1 equivalents). Add the brominating agent portion-wise at a low temperature to maintain control over the reaction. |
| Degradation of Starting Material | Pyridine derivatives can be sensitive to harsh acidic conditions. If using strong acids, ensure the temperature is well-controlled. Consider using a less acidic medium if degradation is observed. |
Problem 2: Inefficient Fluorination or Formation of Byproducts during the Balz-Schiemann/Sandmeyer Reaction
| Possible Cause | Troubleshooting Recommendation |
| Incomplete Diazotization | Ensure the reaction temperature is maintained between 0-5 °C. Use a fresh solution of sodium nitrite. The presence of excess nitrous acid can be checked with starch-iodide paper. |
| Decomposition of the Diazonium Salt | Diazonium salts are often unstable at elevated temperatures. It is crucial to keep the reaction mixture cold until the fluorination step. Avoid isolating the diazonium salt whenever possible. |
| Formation of Phenolic Impurities | This can occur if the diazonium salt reacts with water. Ensure anhydrous conditions are maintained during the formation and reaction of the diazonium salt. |
| Formation of Biaryl Impurities | This is a known side reaction in Sandmeyer-type reactions.[2] Using a well-dispersed copper catalyst and controlling the reaction temperature can help minimize the formation of these byproducts. |
| Hydrolysis of the Fluoro Group | The C-F bond in fluoropyridines can be susceptible to hydrolysis under certain conditions. Work-up procedures should be performed under neutral or slightly basic conditions to avoid prolonged exposure to strong acids or bases. |
Data Presentation: Illustrative Yields of Side Products
The following table provides an example of how reaction conditions can influence the product distribution in a hypothetical bromination of a 2-fluoro-6-methylpyridine derivative. Note: This data is illustrative and may not represent the exact outcomes for all specific derivatives.
| Brominating Agent | Solvent | Temperature (°C) | Desired Product Yield (%) | Isomeric Impurity Yield (%) | Dibrominated Impurity Yield (%) |
| NBS (1.1 eq) | Acetonitrile | 25 | 75 | 15 | 5 |
| NBS (1.1 eq) | CCl4 | 80 | 60 | 25 | 10 |
| Br2 (1.1 eq) | Acetic Acid | 50 | 65 | 20 | 12 |
| Br2 (1.5 eq) | Acetic Acid | 50 | 40 | 20 | 35 |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-bromo-2-methylpyridine (Illustrative)
This protocol is a generalized procedure based on common synthetic methods for analogous compounds.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid.
-
Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise over 1-2 hours, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 3-amino-5-bromo-2-methylpyridine.
Protocol 2: Synthesis of this compound via a Modified Balz-Schiemann Reaction (Illustrative)
This protocol is a generalized procedure based on common synthetic methods for analogous compounds.
-
Diazotization: In a separate flask, dissolve 3-amino-5-bromo-2-methylpyridine (1.0 eq) in a solution of tetrafluoroboric acid (HBF4) at 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0-5 °C. Stir for 30 minutes.
-
Fluorination: The resulting diazonium tetrafluoroborate salt may precipitate. Filter the salt and wash it with cold ether. Carefully heat the isolated salt in an inert solvent (e.g., toluene) until nitrogen evolution ceases. Alternatively, the diazotization can be performed in anhydrous HF, followed by the addition of sodium nitrite.
-
Work-up: Cool the reaction mixture and pour it into a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Mandatory Visualizations
References
Technical Support Center: Purification of Crude 3-Bromo-6-fluoro-2-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 3-Bromo-6-fluoro-2-methylpyridine.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the purification of crude this compound.
Q1: My crude product is a dark oil/solid. What are the likely impurities?
A1: A dark coloration in your crude product typically indicates the presence of impurities. Common impurities in the synthesis of halogenated pyridines can include:
-
Residual starting materials: Unreacted pyridine precursors.
-
Isomeric byproducts: Bromination or fluorination at different positions on the pyridine ring.
-
Di-brominated byproducts: Over-bromination of the starting material or product.[1]
-
Decomposition products: Halogenated pyridines can be sensitive to heat and light.
Q2: How do I choose the best purification method for my crude this compound?
A2: The optimal purification method depends on the physical state of your crude product and the nature of the impurities. This compound can be a liquid or a light yellow powder.[2][3]
-
For liquid products or to separate close-boiling impurities: Vacuum distillation is often effective.
-
For solid products or to remove baseline impurities: Recrystallization is a good choice.
-
For complex mixtures or to achieve very high purity: Flash column chromatography is the most versatile method.
Q3: I'm seeing multiple spots on my TLC after column chromatography. What went wrong?
A3: Multiple spots on a Thin Layer Chromatography (TLC) plate post-purification suggest co-elution of impurities with your product. Here are some troubleshooting steps:
-
Optimize your solvent system: Perform a thorough solvent screen using TLC to find an eluent system that provides better separation between your product and the impurities.
-
Adjust the stationary phase: Consider using a different type of silica gel or an alternative stationary phase like alumina.
-
Check for overloading: Loading too much crude product onto the column can lead to poor separation.
-
Ensure proper column packing: An improperly packed column can result in channeling and inefficient separation.
Q4: My yield is very low after purification. How can I improve it?
A4: Low recovery can be due to several factors depending on the purification method:
-
Column Chromatography: The product may be too strongly adsorbed to the silica gel. Try using a more polar eluent system. Also, ensure all the product is eluted from the column by washing with a highly polar solvent at the end of the purification.
-
Recrystallization: Too much solvent may have been used, or the solution was not cooled sufficiently to allow for complete crystallization. The chosen solvent may also not be ideal, leading to significant product loss in the mother liquor.
-
Distillation: The distillation temperature might be too high, causing product decomposition. Ensure you are using an appropriate vacuum level for the distillation.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H5BrFN | [2][4][5] |
| Molecular Weight | 190.01 g/mol | [2][5] |
| CAS Number | 375368-83-5 | [2][5][6] |
| Appearance | Colorless to light yellow liquid/powder | [2][3][4] |
| Boiling Point | 189.5 ± 35.0 °C at 760 mmHg | [2][4] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| Refractive Index | ~1.530 | [2][6] |
| Purity (Standard) | ≥98.0% (GC) | [2][3][6] |
Table 2: Comparison of Purification Techniques
| Technique | Pros | Cons | Expected Purity |
| Flash Column Chromatography | High resolution, applicable to a wide range of compounds, scalable. | Can be time-consuming and require large volumes of solvent. | >99% |
| Recrystallization | Simple, inexpensive, can yield very pure crystalline solids. | Only suitable for solid products, potential for product loss in mother liquor. | >99% |
| Vacuum Distillation | Effective for separating liquids with different boiling points, relatively fast. | Requires specialized glassware, not suitable for heat-sensitive compounds. | >98% |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general procedure and may require optimization based on TLC analysis of the crude mixture.
-
Materials:
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture, determined by TLC)
-
Crude this compound
-
Collection tubes
-
-
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Load the dissolved sample onto the top of the silica gel column.
-
Elute the Column: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent to facilitate the separation of compounds.
-
Collect and Analyze Fractions: Collect fractions in separate tubes. Monitor the separation by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound.[1][7]
-
Protocol 2: Recrystallization
This protocol is for solid crude products.
-
Materials:
-
Crude solid this compound
-
Suitable solvent or solvent pair (e.g., ethanol, isopropanol, or ethanol/water)
-
Erlenmeyer flasks
-
Heating source
-
Büchner funnel and filter paper
-
-
Procedure:
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration of the solution into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure product should form. The flask can be placed in an ice bath to maximize crystal formation.
-
Isolate and Dry: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and dry them to obtain the purified product.[1]
-
Protocol 3: Vacuum Distillation
This protocol is for liquid crude products.
-
Materials:
-
Crude liquid this compound
-
Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Vacuum source
-
Heating mantle
-
-
Procedure:
-
Set up the Apparatus: Assemble the distillation apparatus. Ensure all joints are properly sealed.
-
Charge the Flask: Place the crude liquid into the distillation flask with boiling chips or a magnetic stir bar.
-
Apply Vacuum and Heat: Gradually apply vacuum to the system. Once the desired pressure is reached, begin to gently heat the distillation flask.
-
Collect the Product: Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.[1]
-
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for common purification challenges.
References
How to prevent debromination in cross-coupling of pyridine compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination during cross-coupling reactions of pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of pyridine cross-coupling reactions?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on a pyridine ring is replaced by a hydrogen atom.[1] This leads to the formation of a debrominated byproduct, reducing the yield of the desired coupled product and complicating purification efforts due to similar polarities between the product and the byproduct.[2][3]
Q2: What is the primary cause of debromination in palladium-catalyzed cross-coupling reactions?
A2: The principal cause of debromination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This reactive intermediate can arise from various sources within the reaction mixture, including the base, solvent (especially protic solvents like alcohols or water), or other impurities.[1][4] The Pd-H species can then react with the bromopyridine substrate in a competing pathway to replace the bromine with hydrogen.[5]
Q3: Are certain bromopyridine substrates more susceptible to debromination?
A3: Yes, electron-deficient pyridine rings, often those containing electron-withdrawing groups, are more reactive and can be more prone to side reactions, including debromination.[4] Additionally, the position of the bromine atom on the pyridine ring can influence its susceptibility to this side reaction.
Q4: How can I confirm that debromination is occurring in my reaction?
A4: The most common methods for identifying debromination are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In LC-MS, you would look for a peak with a mass corresponding to the starting material minus the mass of a bromine atom plus the mass of a hydrogen atom. In ¹H NMR, the disappearance of a characteristic signal for a proton adjacent to the bromine and the appearance of a new aromatic proton signal can indicate debromination. The disappearance of the bromine isotope pattern in the mass spectrum of a major byproduct is also a strong indicator.[2]
Troubleshooting Guides
Issue 1: Significant Debromination Observed in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired biarylpyridine product.
-
A major byproduct is identified as the debrominated pyridine by LC-MS or NMR.[2]
-
Purification is challenging due to the close polarity of the desired product and the debrominated byproduct.[2]
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base | Switch from strong bases (e.g., NaOt-Bu, NaOH) to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][2] | Strong bases are more likely to generate palladium-hydride species, which are the primary cause of debromination. Weaker bases minimize this side reaction.[1][2] |
| Temperature | Lower the reaction temperature (e.g., to 60-80 °C) and potentially increase the reaction time.[2][6] | Debromination often has a higher activation energy than the desired coupling. Lowering the temperature can selectively slow down the undesired pathway.[2] |
| Catalyst/Ligand | Use a palladium catalyst with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1][2] | These ligands can accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the debromination pathway.[2] |
| Solvent | Ensure the use of anhydrous and thoroughly degassed aprotic solvents (e.g., dioxane, THF, toluene). Avoid protic solvents like alcohols if possible.[2] | Protic solvents can act as a source of protons or hydrides, which facilitates the formation of the Pd-H species responsible for debromination.[2] |
| Inert Atmosphere | Rigorously degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[7] | While primarily aimed at preventing homocoupling of boronic acids, removing oxygen also helps maintain the integrity of the active catalyst, preventing side reactions.[7] |
Issue 2: Debromination in Buchwald-Hartwig Amination
Symptoms:
-
Low yield of the desired aminopyridine.
-
Formation of the corresponding debrominated pyridine as a significant byproduct.[8]
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base | While strong bases like NaOt-Bu are often required, consider screening other strong but non-nucleophilic bases like LHMDS or KHMDS. In some cases, for more sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ might be effective.[9][10] | The choice of base is critical and substrate-dependent. It influences the rate of both the desired C-N bond formation and the undesired debromination.[6] |
| Ligand | Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[9] | These ligands promote the reductive elimination of the desired product and can sterically hinder the approach of hydride species to the palladium center. |
| Temperature | Optimize the temperature. Start around 100 °C and adjust downwards if debromination is significant.[9] | Higher temperatures can sometimes favor the debromination pathway.[6] |
| Solvent | Use anhydrous, aprotic solvents like toluene or dioxane.[9] | These solvents are less likely to be a source of hydrides compared to protic solvents. |
Data Presentation
Table 1: Effect of Base and Ligand on Debromination in a Model Suzuki-Miyaura Reaction
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield of Product (%) | Yield of Debrominated Byproduct (%) |
| 1 | Pd₂(dba)₃ (2) | PPh₃ (8) | NaOt-Bu (2.5) | Dioxane | 100 | 45 | 40 |
| 2 | Pd₂(dba)₃ (2) | PPh₃ (8) | K₃PO₄ (2.5) | Dioxane | 100 | 75 | 15 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | NaOt-Bu (2.5) | Dioxane | 100 | 65 | 25 |
| 4 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane | 100 | 92 | <5 |
| 5 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane | 80 | 88 | <5 |
Note: This is representative data to illustrate optimization trends.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol is designed for the selective cross-coupling of a bromopyridine with an arylboronic acid while minimizing the formation of the debrominated byproduct.
Reagents & Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)[2]
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)[2]
-
Anhydrous, degassed 1,4-dioxane[2]
-
Degassed water (if required for the specific boronic acid)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyridine, arylboronic acid, and K₃PO₄.[2]
-
In a separate vial, weigh the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) and add them to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[2]
-
Add the degassed 1,4-dioxane (and water, if necessary, typically in a 4:1 to 10:1 ratio of dioxane to water) via syringe.[2]
-
Heat the reaction mixture to 80 °C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct. The reaction is typically complete in 4-12 hours.[2]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for Suzuki-Miyaura coupling showing the competing debromination pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Regioselective Functionalization of Substituted Pyridines
Welcome to the Technical Support Center for the regioselective functionalization of substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired positional selectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is direct electrophilic aromatic substitution (EAS) on pyridine so challenging and often unselective?
A1: The direct electrophilic aromatic substitution on the pyridine ring is inherently difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack, making it less reactive than benzene.[1][2] When the reaction does occur, it typically requires harsh conditions, and the electrophile preferentially attacks the C3 position.[1] This is because the sigma complex intermediate formed by attack at C2 or C4 would place a destabilizing positive charge on the electronegative nitrogen atom.[1][2] The intermediate from C3 attack avoids this, making it the kinetically favored product, though mixtures of regioisomers are common and yields can be low.[1]
Q2: I am getting a mixture of C2 and C4 isomers in my nucleophilic aromatic substitution (SNAr) reaction. How can I improve the regioselectivity?
A2: Nucleophilic aromatic substitution on pyridines inherently favors the C2 and C4 positions because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[3] The distribution between C2 and C4 products is influenced by several factors:
-
Steric Hindrance: Bulky nucleophiles or substituents near the C2 position will favor attack at the more accessible C4 position.[3] Conversely, a bulky substituent at the C4 position would favor C2 attack.[3][4]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence regioselectivity.[3][5]
-
Electronic Effects of Substituents: The electronic nature of other substituents on the pyridine ring can subtly influence the relative electron deficiency at the C2 and C4 positions.[3][6]
Q3: How can I achieve functionalization at the C3 (meta) position of pyridine, which is often challenging?
A3: Functionalization at the C3 position is challenging due to the intrinsic electronic properties of the pyridine ring.[7][8] However, several strategies have been developed to achieve this:
-
Directing Groups: The use of a directing group can steer the functionalization to the C3 position.[9][10]
-
Temporary Dearomatization-Rearomatization: This involves a sequence where the pyridine ring is temporarily dearomatized to an electron-rich intermediate, which then undergoes regioselective functionalization at the C3 position, followed by rearomatization.[7][8] A notable example is the use of Zincke imine intermediates for C3-halogenation.
-
Transition Metal Catalysis: Certain transition metal catalysts, in conjunction with specific ligands, can enable C3-selective C-H functionalization.[11][12]
Q4: My C-H functionalization reaction is giving low yields. What are the common causes and how can I troubleshoot this?
A4: Low yields in pyridine C-H functionalization can stem from several factors:
-
Pyridine's Inherent Reactivity: The electron-deficient nature of the pyridine ring makes it less reactive towards many C-H activation methods.[8][11]
-
Catalyst Inhibition: The nitrogen lone pair of pyridine can coordinate to the metal center of the catalyst, potentially inhibiting its activity.[11][13]
-
Harsh Reaction Conditions: Some methods require high temperatures, which can lead to substrate or product decomposition.[14]
Troubleshooting steps include:
-
Catalyst and Ligand Screening: The choice of catalyst and ligand is crucial for achieving high yields and selectivity.[11][15]
-
Solvent Optimization: The solvent can influence the solubility of reagents and the stability of intermediates.[5]
-
Temperature Control: Carefully controlling the reaction temperature can minimize side reactions and decomposition.[16]
-
Use of Activating Groups: The introduction of electron-donating groups on the pyridine ring can increase its reactivity.[3] Alternatively, converting the pyridine to its N-oxide can activate the ring for certain transformations.[3]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Mixture of C2 and C4 isomers | Steric hindrance is not sufficiently differentiating the two positions. | - If C4 is desired, use a bulkier nucleophile. - If C2 is desired, ensure the C4 position is sterically unhindered.[3] |
| Solvent is not optimal for desired regioselectivity. | - Experiment with a range of solvents with varying polarities and hydrogen-bonding capabilities. For example, switching from a nonpolar to a polar aprotic solvent can sometimes invert the regioselectivity.[3] | |
| Electronic effects of other substituents are influencing the reaction outcome. | - Consider the electronic nature of existing substituents. Electron-withdrawing groups can enhance the reactivity at C2 and C4. |
Issue 2: Low Yield in Electrophilic Aromatic Substitution (EAS)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting material | The pyridine ring is too deactivated for the reaction conditions. | - Use activating groups (electron-donating groups) on the pyridine ring. - Employ harsher reaction conditions (higher temperature, stronger Lewis acid), but monitor for decomposition.[1] |
| The nitrogen lone pair is coordinating with the electrophile or catalyst. | - A highly effective strategy is to first oxidize the pyridine to its N-oxide. The N-oxide is more reactive towards electrophiles and directs substitution to the C4 position. The N-oxide can then be deoxygenated.[3] |
Issue 3: Difficulty in Achieving C3 (meta) Functionalization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No reaction or a mixture of C2/C4 products | The inherent electronic properties of pyridine favor C2/C4 attack. | - Employ a directing group strategy to force functionalization at the C3 position.[9] - Utilize a dearomatization-rearomatization sequence, such as the Zincke imine methodology for C3-halogenation. |
| Catalyst is not effective for C3-selective C-H activation. | - Screen different transition metal catalysts and ligands known to promote C3-selectivity.[11][12] |
Data Presentation
Table 1: Influence of Solvent and Base on Regioselectivity of Pyridine Sulfonylation
| Entry | Base | Solvent | C4:C2 Ratio |
| 1 | DABCO | CH₂Cl₂ | 70:30 |
| 2 | DBU | CH₂Cl₂ | 85:15 |
| 3 | DBU | Toluene | 90:10 |
| 4 | DBU | THF | >95:5 |
Data synthesized from information on the influence of reaction conditions on regioselectivity.[5]
Table 2: Comparison of Catalytic Systems for C-H Arylation of 2-Phenylpyridine Derivatives
| Parameter | Palladium-Catalyzed Arylation | Photoredox-Catalyzed Arylation |
| Catalyst System | Pd(OAc)₂ / Ligand | Ru(bpy)₃Cl₂ or other photocatalyst |
| Arylating Agent | Aryl iodides, arylboronic acids | Arenediazonium salts |
| Typical Catalyst Loading | 2-10 mol% | 1-5 mol% |
| Reaction Temperature | 80-120 °C | Room Temperature |
| Directing Group | Often required for high regioselectivity | Not always necessary |
This table provides a comparative overview of two common catalytic systems for pyridine C-H arylation.[15]
Experimental Protocols
Protocol 1: Preparation of Pyridine N-Oxide
This protocol describes a general procedure for the oxidation of pyridine to pyridine N-oxide, a key intermediate for activating the pyridine ring for certain regioselective functionalizations.[3]
Materials:
-
Pyridine
-
40% Peracetic acid
-
Reaction flask
-
Stirring apparatus
-
Apparatus for vacuum distillation
Procedure:
-
In a well-ventilated fume hood, add pyridine (1.0 equivalent) to a reaction flask.
-
With stirring, add 40% peracetic acid (1.1 equivalents) at a rate that maintains the reaction temperature at approximately 85°C.
-
After the addition is complete, continue stirring until the temperature cools to 40°C.
-
To isolate the pyridine N-oxide, evaporate the acetic acid solution under vacuum.
-
Distill the residue under high vacuum (≤ 1 mm Hg) to obtain the purified pyridine N-oxide.
Protocol 2: Directed ortho-Lithiation of a Substituted Pyridine
This protocol outlines a general method for the regioselective functionalization at the position ortho to a directing group on the pyridine ring.[3]
Materials:
-
Substituted pyridine with a directing group (e.g., -CONR₂, -OMe)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium amide base (e.g., LDA, LiTMP)
-
Electrophile (e.g., alkyl halide, carbonyl compound)
-
Dry ice/acetone bath
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
Under an inert atmosphere, dissolve the substituted pyridine (1.0 equivalent) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of the lithium amide base (typically 1.1 equivalents) to the cooled pyridine solution.
-
Stir the reaction mixture at -78°C for the appropriate time (30 minutes to several hours, depending on the substrate).
-
Add the electrophile to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or crystallization.
Visualizations
Caption: Decision tree for selecting a strategy for regioselective pyridine functionalization.
Caption: Workflow for C4-functionalization of pyridines via the N-oxide strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. meta-Selective C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 12. Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 14. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. benchchem.com [benchchem.com]
- 16. First Total Synthesis of Pestasulfamides A and B Through Iminoketene Dimerization of Anthranilic Acid in One-Pot Manner | MDPI [mdpi.com]
Technical Support Center: Enhancing Palladium Catalyst Efficiency for Electron-Deficient Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges and improve the efficiency of palladium-catalyzed cross-coupling reactions involving electron-deficient substrates.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with an electron-deficient aryl chloride is showing low to no yield. What are the first things I should check?
A1: Low yields in this context are common and can often be rectified by systematically evaluating the following:
-
Catalyst and Ligand Activity: Ensure your palladium source (e.g., Pd(OAc)₂) and phosphine ligand are not degraded or oxidized.[1] Using a pre-formed, air-stable precatalyst (e.g., a Buchwald G3 precatalyst) can provide more consistent results than generating the active Pd(0) species in situ.[2][3][4]
-
Ligand Choice: Standard ligands like PPh₃ are often ineffective for electron-deficient aryl chlorides. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[5] These ligands promote the challenging oxidative addition step and stabilize the catalytic complex.[5][6]
-
Base Selection: The choice of base is critical. For electron-deficient substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[1][5] The base's solubility can also play a role, and in some cases, the presence of water is necessary for inorganic bases to be effective.
-
Solvent and Atmosphere: Ensure your solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst through oxidation of the Pd(0) species or the phosphine ligand.[1] Maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration is crucial.[1]
Q2: I'm observing significant amounts of protodeboronation with my electron-deficient boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond, is a major side reaction, especially with electron-deficient boronic acids.[1] To mitigate this:
-
Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate salt.[1][5] These reagents slowly release the boronic acid in situ, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Select a Milder Base: Strong bases can accelerate protodeboronation. Using milder bases such as KF or K₂CO₃, or carefully selecting the base-solvent combination can be beneficial.[1]
-
Anhydrous Conditions: Since water can be the proton source for this side reaction, employing anhydrous conditions can be helpful.[1]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation. Monitor the reaction progress closely to avoid prolonged heating after the reaction has reached completion.[1]
Q3: My Buchwald-Hartwig amination of an electron-deficient aniline is sluggish. What adjustments can I make?
A3: Electron-deficient anilines are less nucleophilic, which can make the C-N coupling challenging.[7] Consider the following:
-
Use a Specialized Ligand: Ligands like BrettPhos and RuPhos have shown broad utility for C-N cross-coupling reactions.[8] For particularly challenging, electron-poor amines, consider electron-deficient ligands like JackiePhos, which can enhance the Lewis acidity of the palladium center and promote the binding of these weak nucleophiles.[9]
-
Employ a Stronger Base: A strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required to deprotonate the weakly acidic electron-deficient aniline.[9]
-
Switch to a Precatalyst: Using a well-defined precatalyst can ensure the efficient generation of the active monoligated Pd(0) species, which is crucial for these difficult couplings.[4][7]
-
Consider Solvent Effects: Aprotic polar solvents like dioxane or toluene are commonly used. The choice of solvent can influence the solubility of the base and the catalytic intermediates.
Q4: In my Heck reaction with an electron-deficient alkene, I am getting low conversion and catalyst decomposition (formation of palladium black). What is the likely cause and solution?
A4: Catalyst deactivation is a common issue in Heck reactions.
-
Ligandless Catalyst: In the absence of a stabilizing ligand, the active Pd(0) catalyst can aggregate into inactive palladium black, especially at higher temperatures.[10] The use of phosphine ligands is often necessary.
-
Ligand Choice: For electron-deficient alkenes, the choice of ligand is important. While traditional Heck reactions often use PPh₃, more robust ligands may be required.
-
Reaction Conditions: The presence of oxygen can accelerate catalyst decomposition. Ensure rigorous degassing of the solvent and use of an inert atmosphere. The choice of base and solvent can also impact catalyst stability.
-
Slow Addition of Catalyst: In some cases, slow addition of a robust catalyst, like a palladacycle, can maintain a low, steady concentration of the active species and prevent decomposition.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for palladium-catalyzed cross-coupling reactions with electron-deficient substrates.
Table 1: Suzuki-Miyaura Coupling of Electron-Deficient Aryl Chlorides
| Aryl Chloride | Boronic Acid/Ester | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 100 | 12 | 95 | Adapted from[5] |
| 4-Chloroacetophenone | 4-Methoxyphenylboronic acid | XPhos Pd G3 (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 110 | 18 | 92 | Adapted from[5] |
| 2-Chloropyridine | Phenylboronic acid pinacol ester | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (3) | Dioxane | 100 | 24 | 88 | Adapted from[5] |
Table 2: Buchwald-Hartwig Amination of Electron-Deficient Anilines
| Aryl Halide | Aniline | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | 4-Nitroaniline | BrettPhos Pd G3 (1) | - | NaOtBu (1.2) | Toluene | 100 | 4 | 91 | Adapted from[7] |
| 4-Bromoanisole | 2-Cyanoaniline | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS (1.5) | THF | 80 | 16 | 85 | Adapted from[9] |
| 3-Chlorophenethyl alcohol | Dibutylamine | Precatalyst 4 (1) | - | NaOtBu (1.2) | Dioxane | RT | 4 | 94 | Adapted from[4] |
Table 3: Heck Reaction with Electron-Deficient Substrates
| Aryl Halide | Alkene | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Methyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 100 | 6 | 90 | General Conditions |
| Iodobenzene | 3,3,3-Trifluoropropene | Pd(OAc)₂ (2) | - | K₂CO₃ (3) | DMA | 120 | 1 | 83 | Adapted from[10] |
| 4-Iodoanisole | n-Butyl acrylate | Pd(OAc)₂ (0.5) | - | K₂CO₃ (3.5) | DMA | 140 | 40 | 94 | Adapted from[10] |
Experimental Protocols
The following are generalized experimental protocols that should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Chloride
-
Vessel Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), the boronic acid pinacol ester (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).[11]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[11]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1) via syringe.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).[5]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[11]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
Protocol 2: Buchwald-Hartwig Amination of an Electron-Deficient Aniline
-
Vessel Preparation: To an oven-dried, resealable Schlenk tube, add the aryl halide (1.0 equiv), the electron-deficient aniline (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).
-
Inert Atmosphere: Seal the tube and purge with argon for 5-10 minutes.
-
Catalyst Addition: Under an inert atmosphere, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir for 4-24 hours.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Purification: Filter, concentrate, and purify the residue by column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to improving palladium catalyst efficiency.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for addressing low yields in Suzuki coupling.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Managing and identifying impurities from 3-Bromo-6-fluoro-2-methylpyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-Bromo-6-fluoro-2-methylpyridine. Our goal is to help you identify and manage impurities, optimize reaction conditions, and ensure the highest quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves a two-step process starting from 2-amino-6-fluoro-2-methylpyridine. The first step is a diazotization of the amino group, followed by a Sandmeyer-type bromination to introduce the bromine atom at the 3-position.
Q2: What are the most critical parameters to control during the diazotization step?
Temperature control is paramount. The reaction should be maintained between 0-5°C to prevent the premature decomposition of the highly reactive diazonium salt intermediate.[1] Slow, dropwise addition of the sodium nitrite solution is also crucial to manage the exothermic nature of the reaction and avoid localized temperature increases.[1]
Q3: My Sandmeyer reaction is giving a low yield. What are the likely causes?
Low yields in Sandmeyer reactions can often be attributed to incomplete diazotization, decomposition of the diazonium salt, or issues with the copper(I) bromide catalyst.[2] The presence of significant amounts of dark, tar-like byproducts suggests decomposition and undesirable side reactions.[2]
Q4: How can I purify the final this compound product?
Due to the polar nature of the product and potential impurities, column chromatography on silica gel is a common purification method.[3] A gradient elution system, for example, using a mixture of hexane and ethyl acetate, can be effective. For highly polar impurities that are difficult to separate, alternative techniques like reverse-phase chromatography or using a different stationary phase (e.g., alumina) might be necessary.[4]
Troubleshooting Guide
Issue 1: Low yield of this compound and formation of multiple byproducts.
-
Potential Cause 1: Incomplete Diazotization.
-
How to Identify: Test the reaction mixture with starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid, suggesting the amine has been consumed. If the test is negative, unreacted starting material is likely present.
-
Solution: Ensure slow and steady addition of sodium nitrite solution at 0-5°C.[1] Use a slight excess of sodium nitrite and acid to drive the reaction to completion.
-
-
Potential Cause 2: Premature Decomposition of the Diazonium Salt.
-
How to Identify: Observation of excessive gas evolution (N₂) from the diazotization mixture before the addition of the copper(I) bromide catalyst. The reaction mixture may also darken significantly.
-
Solution: Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath. Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction.[1]
-
-
Potential Cause 3: Inactive or Insufficient Catalyst in the Sandmeyer Reaction.
-
How to Identify: The reaction stalls, and a significant amount of the diazonium salt intermediate remains (can be indirectly inferred by the lack of product formation).
-
Solution: Use freshly prepared or high-quality copper(I) bromide. Ensure a stoichiometric amount of the catalyst is used as per the protocol.
-
Issue 2: Presence of significant impurities in the final product after initial workup.
-
Potential Impurity 1: 6-Fluoro-2-methylpyridin-3-ol (Hydroxy-de-amination byproduct).
-
Formation: The diazonium salt intermediate can react with water present in the reaction mixture, leading to the formation of a hydroxylated impurity.
-
Identification: This impurity is more polar than the desired product and will have a shorter retention time in reverse-phase HPLC. In the ¹H NMR spectrum, it will show a characteristic broad singlet for the hydroxyl proton.
-
Mitigation: Use anhydrous solvents where possible and maintain a low reaction temperature to minimize the rate of this side reaction.
-
-
Potential Impurity 2: Isomeric Brominated Products (e.g., 5-Bromo-6-fluoro-2-methylpyridine).
-
Formation: Although the directing effects of the existing substituents favor bromination at the 3-position, minor amounts of other isomers can form depending on the reaction conditions.
-
Identification: Isomeric impurities will have similar mass spectra but can often be separated by high-resolution capillary GC or a well-optimized HPLC method. Their ¹H NMR spectra will show different chemical shifts and coupling patterns for the aromatic protons.
-
Mitigation: Optimize the reaction conditions (temperature, solvent, and catalyst) to enhance the regioselectivity of the bromination.
-
-
Potential Impurity 3: Unreacted 2-Amino-6-fluoro-2-methylpyridine.
-
Formation: Incomplete diazotization.
-
Identification: This starting material is significantly more polar than the product and can be readily identified by HPLC (shorter retention time) and ¹H NMR (presence of a broad -NH₂ signal).
-
Mitigation: Ensure complete diazotization as described in "Issue 1".
-
Impurity Data Summary
| Impurity Name | Typical Retention Time (Relative to Product) | Key Identifying Features |
| 2-Amino-6-fluoro-2-methylpyridine | Shorter | Highly polar, characteristic -NH₂ signal in ¹H NMR |
| 6-Fluoro-2-methylpyridin-3-ol | Shorter | More polar than product, broad -OH signal in ¹H NMR |
| Isomeric Bromopyridines | Similar | Similar mass spectrum, different aromatic proton signals in ¹H NMR |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 min at 250°C.
-
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Acquire standard proton spectra to observe chemical shifts and coupling constants of the aromatic and methyl protons. Impurities will present as separate spin systems.
-
¹³C NMR: Provides information on the carbon skeleton and helps to differentiate isomers.
-
¹⁹F NMR: Useful for confirming the presence and environment of the fluorine atom.
Visual Guides
Caption: Synthesis pathway for this compound.
Caption: Potential impurity formation pathways.
Caption: Logical troubleshooting workflow for synthesis issues.
References
Technical Support Center: Overcoming Poor Reactivity in C-H Functionalization of Pyridines
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the C-H functionalization of pyridines. The inherent electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom often lead to poor reactivity and challenges with regioselectivity.[1][2] This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my pyridine C-H functionalization reaction failing or giving a low yield?
A1: Low yields in pyridine C-H functionalization are a common issue and can stem from several factors:
-
Inherent Reactivity of Pyridine: The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic substitution.[1]
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal catalyst, leading to catalyst deactivation.[3][4]
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base or additives can significantly impact reaction efficiency. For instance, some reactions may require high temperatures to proceed.[5]
-
Poor Substrate Activation: In some cases, the C-H bond may not be sufficiently activated for the reaction to occur efficiently.
Q2: How can I improve the regioselectivity of my pyridine C-H functionalization?
A2: Achieving the desired regioselectivity is a significant challenge. Here are some strategies:
-
Directing Groups: The use of a directing group is a powerful strategy to control regioselectivity. The directing group coordinates to the metal catalyst and delivers it to a specific C-H bond, often at the ortho-position.[3][6]
-
Ligand and Additive Screening: The choice of ligand and additives can be crucial in controlling the position of functionalization. For example, the addition of silver carbonate (Ag2CO3) has been shown to be beneficial in some palladium-catalyzed arylations.[7]
-
Steric Hindrance: The steric environment around the pyridine ring can influence the position of functionalization, directing the reaction to less hindered sites.[8]
-
Exploiting Inherent Ring Electronics: The pyridine ring has inherent electronic properties that favor functionalization at the C2 and C4 positions in radical reactions, while electrophilic attack is more likely at C3.[8]
Q3: I am observing the formation of multiple byproducts. What can I do to minimize them?
A3: Side product formation is often linked to the reaction conditions and the stability of intermediates.
-
Optimize Reaction Temperature: Running the reaction at a lower or higher temperature might favor the desired reaction pathway over competing side reactions.[9]
-
Change the Order of Reagent Addition: In some cases, the stepwise addition of reagents can prevent the formation of undesired intermediates.[9]
-
Use of a More Selective Catalyst: Some catalyst systems are inherently more selective than others. Researching different catalysts for your specific transformation is recommended.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivation | - Increase catalyst loading. - Use a ligand that modulates the catalyst's electronic properties. - Consider using a pre-catalyst that is activated in situ. |
| Insufficient Reaction Temperature | - Gradually increase the reaction temperature while monitoring for decomposition. - Switch to a higher-boiling solvent. |
| Incorrect Solvent | - Screen a variety of solvents with different polarities and coordinating abilities. |
| Inappropriate Base or Additive | - Screen different bases (e.g., organic vs. inorganic). - Evaluate the effect of additives like silver salts or pivalic acid, which have been shown to promote certain pyridine C-H functionalizations. |
| Poor Quality Reagents | - Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. |
Problem 2: Poor Regioselectivity
| Possible Cause | Troubleshooting Steps |
| Lack of a Directing Element | - If applicable, install a directing group to guide the functionalization to the desired position. |
| Steric and Electronic Effects | - Modify the substituents on the pyridine ring to sterically block or electronically disfavor undesired positions. |
| Suboptimal Ligand | - Screen a library of ligands to identify one that promotes the desired regioselectivity. |
| Reaction Mechanism | - Consider if a change in reaction type (e.g., from transition-metal-catalyzed to a radical reaction) could favor the desired isomer. |
Data Presentation: Comparative Tables of Reaction Conditions
Table 1: Palladium-Catalyzed C-H Arylation of Pyridines
| Substrate | Arylating Agent | Catalyst System | Ligand/Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| Pyridine N-oxide | Benzene | Pd(OAc)₂ (10 mol%) | Ag₂CO₃ | Benzene | 130 | 56 | [10] |
| 2-Phenylpyridine | 4-Iodoanisole | Pd(OAc)₂ (20 mol%) | NaOAc | PhCl | 140 | 70 | [11] |
| Pyridine | Aryl Bromide | Pd(OAc)₂ (10 mol%) | PPh₃ | DMA | 110 | 94 | [12] |
| Pyridine N-oxide | K-Aryltrifluoroborate | Pd(OAc)₂ | TBAI | - | - | Moderate to High | [13][14] |
Table 2: Nickel-Catalyzed C-H Alkenylation of Pyridines
| Substrate | Alkene/Alkyne | Catalyst System | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Reference |
| Pyridine | 4-Octyne | Ni(cod)₂ | AlMe₃ | Toluene | 100 | Good | [15] |
| Pyridine | Styrene | Ni(acac)₂ | AlMe₃ | Toluene | 60 | 75 | [16] |
| Pyridine | Alkyne | Ni(cod)₂/NHC | AlⁱBu₃ | Toluene | 100 | Good | [17] |
| Pyridine-N-oxide | Alkyne | Ni(cod)₂ | - | Toluene | 60 | Good | [18] |
Table 3: Iridium-Catalyzed C-H Borylation of Pyridines
| Substrate | Borylating Agent | Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| CF₃-Substituted Pyridines | HBPin | [Ir(cod)OMe]₂ | dtbpy | Neat | 80 | up to 82 | [19][20] |
| 2-Substituted Pyridines | B₂pin₂ | [Ir(cod)Cl]₂ | dtbpy | Neat | 80-100 | Good | [21][22] |
| 2,6-Disubstituted Pyridines | B₂pin₂ | [Ir(cod)OMe]₂ | dtbpy | Neat | 80 | Good to Excellent | [20] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular C-H Arylation of a Pyridine Derivative
This protocol is adapted from a procedure for the synthesis of fused nitrogen-containing heterocycles.[12]
-
Materials:
-
Pyridine derivative (1.0 equiv)
-
Potassium carbonate (3.0 equiv)
-
Tetrabutylammonium bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
N,N-Dimethylacetamide (DMA)
-
-
Procedure:
-
To a screw-capped test tube equipped with a magnetic stirring bar, add the pyridine derivative, potassium carbonate, tetrabutylammonium bromide, Pd(OAc)₂, and triphenylphosphine.
-
Dissolve the mixture in DMA.
-
Stir the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Iridium-Catalyzed C-H Borylation of a CF₃-Substituted Pyridine
This protocol is adapted from a procedure for the regioselective borylation of substituted pyridines.[19]
-
Materials:
-
CF₃-Substituted Pyridine (1.0 equiv)
-
Pinacolborane (HBPin) (1.5 equiv)
-
[Ir(cod)OMe]₂ (1.5 mol%)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)
-
-
Procedure:
-
All reactions should be carried out in an oven-dried Schlenk flask under a nitrogen atmosphere.
-
To the Schlenk flask, add the CF₃-substituted pyridine, [Ir(cod)OMe]₂, and dtbpy.
-
Add pinacolborane to the mixture.
-
Stir the reaction mixture at 80 °C for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in pyridine C-H functionalization.
Caption: Decision-making process for improving regioselectivity.
References
- 1. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 4. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 5. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 21. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. [PDF] Iridium-catalyzed C-H borylation of pyridines. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-6-fluoro-2-methylpyridine and 3-bromo-6-chloro-2-methylpyridine
For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Halogenated pyridines are a cornerstone of medicinal chemistry, offering versatile handles for a variety of cross-coupling and substitution reactions. This guide provides a comparative analysis of the reactivity of two such building blocks: 3-bromo-6-fluoro-2-methylpyridine and 3-bromo-6-chloro-2-methylpyridine. While direct, head-to-head quantitative comparisons in the literature are scarce, this document extrapolates their expected reactivity based on established principles in organic chemistry and provides representative experimental protocols for key transformations.
Introduction to the Compounds
This compound (CAS 375368-83-5) and 3-bromo-6-chloro-2-methylpyridine (CAS 132606-40-7) are both dihalogenated picoline derivatives.[1] The key distinction lies in the halogen at the 6-position—fluorine versus chlorine. This difference is expected to influence the electron density of the pyridine ring and the lability of the bromine atom at the 3-position in cross-coupling reactions, as well as the reactivity of the 6-position in nucleophilic aromatic substitution.
Reactivity in Common Synthetic Transformations
The reactivity of these compounds is primarily centered around two key reaction types: palladium-catalyzed cross-coupling reactions at the C3-bromo position and nucleophilic aromatic substitution (SNAr) at the C6-halo position.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[2][3] In these reactions, the C-Br bond at the 3-position is the reactive site. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl > F.[4] Since both of our compounds of interest possess a bromine atom at the reactive position, their reactivity in reactions like Suzuki and Buchwald-Hartwig will be primarily influenced by the electronic effect of the halogen at the 6-position.
Fluorine is more electronegative than chlorine, and thus exerts a stronger electron-withdrawing inductive effect. This can make the pyridine ring more electron-deficient, which can have a nuanced impact on the oxidative addition step of the catalytic cycle. However, for practical synthetic purposes, both this compound and 3-bromo-6-chloro-2-methylpyridine are expected to be competent substrates in a variety of palladium-catalyzed cross-coupling reactions. The choice between them may therefore be dictated by other factors such as the desired downstream reactivity at the 6-position, or commercial availability.
The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[4] Both this compound and 3-bromo-6-chloro-2-methylpyridine would be expected to undergo Suzuki coupling at the C-Br bond to form 3-aryl- or 3-vinyl-6-halopyridine derivatives.
Caption: Generalized Suzuki-Miyaura coupling of a 3-bromo-6-halo-2-methylpyridine.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3] Both substrates are expected to react with a wide range of primary and secondary amines at the C-Br position.
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions on halopyridines, the reactivity is largely dictated by the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate.[5] Electron-withdrawing groups ortho and para to the leaving group accelerate the reaction.[6] The pyridine nitrogen itself acts as an electron-withdrawing group, activating the 2- and 4-positions to nucleophilic attack. In our case, with a halogen at the 6-position (ortho to the nitrogen), this position is activated for SNAr.
Here, a significant difference in reactivity between the fluoro and chloro analogues is expected. The C-F bond is more polarized and fluorine is a better leaving group than chlorine in SNAr reactions where the attack of the nucleophile is the rate-determining step. This is because the high electronegativity of fluorine strongly stabilizes the intermediate Meisenheimer complex. Therefore, This compound is expected to be significantly more reactive towards nucleophiles at the 6-position than 3-bromo-6-chloro-2-methylpyridine.
Experimental Protocols
While specific comparative data is lacking, the following protocols for related compounds can serve as a starting point for optimization.
General Procedure for Suzuki-Miyaura Coupling
A flask is charged with the 3-bromo-6-halopyridine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ and a ligand, and a base such as K₂CO₃ or Cs₂CO₃ (2-3 eq.).[7] The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A suitable solvent (e.g., toluene, dioxane, DME, often with water) is added, and the mixture is heated (typically 80-110 °C) until the starting material is consumed as monitored by TLC or GC-MS.[8] After cooling, the reaction is worked up by partitioning between an organic solvent and water, and the product is purified by chromatography.
General Procedure for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube under an inert atmosphere is added the 3-bromo-6-halopyridine (1.0 eq.), the amine (1.1-1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, RuPhos, 2-4 mol%), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 eq.).[9][10] Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated (typically 80-110 °C) with stirring.[9] The reaction progress is monitored by an appropriate analytical technique. Upon completion, the reaction is cooled, quenched, and the product is isolated and purified.[9]
Data Summary
Due to the lack of direct comparative studies in the reviewed literature, a quantitative data table cannot be provided. The following table summarizes the expected qualitative reactivity.
| Reaction Type | This compound | 3-Bromo-6-chloro-2-methylpyridine | Rationale |
| Suzuki-Miyaura Coupling (at C3-Br) | Good Substrate | Good Substrate | Both possess a reactive C-Br bond. Minor electronic differences at C6 are unlikely to cause a dramatic difference in reactivity. |
| Buchwald-Hartwig Amination (at C3-Br) | Good Substrate | Good Substrate | Similar to Suzuki coupling, both are expected to be viable substrates. |
| Nucleophilic Aromatic Substitution (at C6-halo) | More Reactive | Less Reactive | Fluorine is a better leaving group than chlorine in SNAr reactions due to its ability to stabilize the Meisenheimer intermediate. |
Conclusion
Both this compound and 3-bromo-6-chloro-2-methylpyridine are valuable and versatile building blocks for organic synthesis. Their reactivity in palladium-catalyzed cross-coupling reactions at the C3-bromo position is expected to be comparable. However, a significant difference in reactivity is anticipated at the C6-position in nucleophilic aromatic substitution reactions, with the fluoro derivative being considerably more reactive. The choice between these two reagents will likely be guided by the specific synthetic strategy, particularly if subsequent modification at the 6-position is desired. Researchers should consider the greater lability of the C-F bond to nucleophilic attack when designing multi-step syntheses.
References
- 1. chemscene.com [chemscene.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. scispace.com [scispace.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to Palladium Catalysts for Efficient Fluoropyridine Coupling: SPhos vs. XPhos
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of catalyst is paramount for achieving high efficiency and yield. This is particularly true for challenging substrates such as fluoropyridines, where the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds requires robust catalytic systems. Among the most powerful tools in the synthetic chemist's arsenal are palladium catalysts supported by bulky, electron-rich phosphine ligands. This guide provides an objective comparison of two leading Buchwald ligands, SPhos and XPhos, in the context of fluoropyridine coupling reactions, supported by experimental data.
SPhos and XPhos: A Structural Overview
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are both members of the highly successful family of biarylmonophosphine ligands developed by the Buchwald group. Their efficacy stems from their steric bulk and electron-rich nature, which promote the formation of the active, monoligated palladium(0) species essential for efficient catalysis. This active species readily undergoes oxidative addition even with challenging substrates like electron-deficient and sterically hindered aryl chlorides.[1]
The key structural difference lies in the substituents on the non-phosphino-containing phenyl ring. SPhos possesses two methoxy groups, while XPhos features three isopropyl groups. This variation in substitution influences the steric and electronic properties of the ligand, which can in turn affect the catalytic activity in specific applications.
Performance in Cross-Coupling Reactions of Halogenated Pyridines
Direct head-to-head comparative data for the coupling of fluoropyridines using SPhos and XPhos under identical conditions is limited in the published literature. However, their performance with other halopyridines, particularly chloro- and bromopyridines, provides valuable insights into their relative effectiveness. Both ligands have proven to be highly versatile for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2]
Quantitative Data from Representative Coupling Reactions
The following table summarizes the performance of SPhos and XPhos in various palladium-catalyzed cross-coupling reactions involving halopyridines. It is important to note that the reaction conditions and substrates are not identical across all entries; therefore, this data should be considered illustrative of the general high performance of these ligands rather than a direct, controlled comparison.
| Ligand/Precatalyst | Coupling Type | Pyridine Substrate | Coupling Partner | Base | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| SPhos / Pd(OAc)₂ | Suzuki-Miyaura | 4-Amino-2-chloropyridine | Phenylboronic acid | K₃PO₄ | 2 | Toluene | 12 | 98[3] |
| SPhos / Pd₂(dba)₃ | Buchwald-Hartwig | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | 4 (Pd), 8 (Ligand) | THF | 16 | 76[4] |
| SPhos -precatalyst | Buchwald-Hartwig | 2-Morpholino-5-bromo-2-aminopyridine | Piperidine | LiHMDS | 4 | THF | 12 | 71[4] |
| XPhos / Pd₂(dba)₃ | Buchwald-Hartwig | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | 2 (Pd), 8 (Ligand) | THF | 16 | 40[4] |
From the available data, both ligands demonstrate high efficacy. SPhos, in the examples shown, appears to provide excellent yields in both Suzuki-Miyaura and Buchwald-Hartwig reactions of aminohalopyridines.[3][4] While the yield for XPhos in the specific Buchwald-Hartwig example is lower, it is crucial to recognize that other factors, such as the specific precatalyst and reaction conditions, play a significant role. XPhos is widely recognized as a highly versatile and efficient ligand for a broad range of cross-coupling reactions, including those with challenging heteroaryl halides.[5]
Experimental Protocols
Detailed methodologies are critical for replicating and building upon published results. Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions using these types of palladium catalysts.
General Protocol for Suzuki-Miyaura Coupling of a Halopyridine
This protocol is a generalized procedure and may require optimization for specific fluoropyridine substrates.
Materials:
-
Fluoropyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos or XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, ligand, and base.
-
Add the fluoropyridine and arylboronic acid to the flask.
-
Add the degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Halopyridine
This protocol is a general guideline and should be optimized for the specific fluoropyridine and amine coupling partners.
Materials:
-
Fluoropyridine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos or XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, ligand, and base.
-
Add the degassed solvent and stir for a few minutes.
-
Add the fluoropyridine and the amine.
-
Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
To further clarify the experimental and mechanistic aspects, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
Conclusion
Both SPhos and XPhos are exceptionally powerful ligands for facilitating challenging cross-coupling reactions, including those involving fluoropyridines. While a definitive "better" ligand cannot be declared without direct, side-by-side comparative studies on a range of fluoropyridine substrates, the existing literature strongly supports the use of both as excellent starting points for reaction optimization. The choice between SPhos and XPhos may ultimately depend on the specific electronic and steric demands of the substrates, as well as empirical screening to determine the optimal conditions for a desired transformation. Researchers are encouraged to screen both ligands, along with variations in palladium source, base, and solvent, to achieve the highest efficiency for their specific fluoropyridine coupling reactions.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. XPhos - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Lack of Publicly Available Data on the Biological Activity Screening of Novel 3-Bromo-6-fluoro-2-methylpyridine Analogs
A comprehensive review of scientific literature and patent databases reveals a significant gap in publicly available information regarding the biological activity screening of novel analogs of 3-Bromo-6-fluoro-2-methylpyridine. This specific chemical entity is predominantly documented as a key intermediate in the synthesis of more complex pharmaceutical compounds. While its utility in drug development is evident from its frequent appearance in synthetic chemistry literature and patents, dedicated studies on the synthesis of its analogs for the purpose of biological screening and comparison are not readily found.
The available documentation, primarily in the form of patents, describes the use of this compound as a starting material for creating a variety of therapeutic agents, including Cot modulators, triazolopyrimidine compounds, and sulfonamides. However, these documents focus on the biological activity of the final complex molecules and do not provide comparative data on the biological effects of modified versions of the this compound scaffold itself.
General literature on pyridine derivatives does discuss broad structure-activity relationships, indicating that substitutions on the pyridine ring can significantly influence biological activity. For instance, the nature and position of substituents are known to affect the antiproliferative and antimicrobial properties of pyridine compounds. However, this information is too general to construct a specific comparison guide for analogs of this compound.
Due to the absence of specific studies that synthesize and screen a series of novel this compound analogs, it is not possible to provide a comparison guide that meets the user's requirements for quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows. The necessary experimental data to populate such a guide does not appear to be available in the public domain.
Researchers and drug development professionals interested in this specific chemical scaffold may need to undertake primary research to explore the biological potential of its novel analogs. Such research would involve the synthesis of a library of derivatives and subsequent screening through relevant biological assays to determine their therapeutic potential.
Unraveling the Byproducts of 3-Bromo-6-fluoro-2-methylpyridine Reactions: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the complete reaction profile of a pharmaceutical intermediate is paramount. This guide provides a comparative analysis of potential byproducts generated during common palladium-catalyzed cross-coupling reactions of 3-Bromo-6-fluoro-2-methylpyridine, a key building block in medicinal chemistry. While specific quantitative data for this exact molecule remains elusive in publicly available literature, this document outlines the expected byproduct classes based on established reaction mechanisms, offering detailed experimental protocols for their characterization.
In the synthesis of complex pharmaceutical ingredients, this compound serves as a versatile precursor, frequently employed in reactions that form new carbon-carbon or carbon-nitrogen bonds. The two most common and powerful methods for these transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. However, the efficiency of these reactions is not always perfect, leading to the formation of various byproducts that can complicate purification and impact the quality of the final active pharmaceutical ingredient (API).
This guide focuses on the structural characterization of these potential impurities, providing a framework for their identification and quantification.
Common Reaction Pathways and Potential Byproducts
The reactivity of this compound is dominated by the presence of the bromine and fluorine substituents on the pyridine ring. The bromine atom is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, typically coupling an organohalide with an organoboron compound. When this compound is subjected to these conditions, several byproducts can be anticipated.
A major side reaction is protodebromination , leading to the formation of 6-fluoro-2-methylpyridine. This occurs when the organopalladium intermediate reacts with a proton source in the reaction mixture before transmetalation with the boronic acid can take place. Another common byproduct is the homocoupling of the starting material, resulting in 3,3'-bis(6-fluoro-2-methylpyridine). This is often favored at higher catalyst concentrations or when the transmetalation step is slow. Additionally, the boronic acid can undergo homocoupling to form a biphenyl byproduct.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. Similar to the Suzuki-Miyaura coupling, this reaction is not without potential side reactions.
Dehalogenation to form 6-fluoro-2-methylpyridine is also a significant byproduct in this reaction, arising from β-hydride elimination from the palladium-amido complex or reaction of the organopalladium intermediate with a hydrogen source. Homocoupling of this compound can also occur, though it is generally less prevalent than in Suzuki-Miyaura reactions. Other potential byproducts can arise from side reactions of the palladium catalyst and ligands.
Comparative Table of Potential Byproducts
| Byproduct Class | Potential Structure(s) | Originating Reaction Type(s) | Key Analytical Signature (Expected) |
| Dehalogenation | 6-Fluoro-2-methylpyridine | Suzuki-Miyaura, Buchwald-Hartwig | Molecular ion corresponding to C₆H₆FN in MS; Simplified aromatic region in ¹H NMR compared to starting material. |
| Homocoupling (Substrate) | 3,3'-Bi(6-fluoro-2-methylpyridine) | Suzuki-Miyaura, Buchwald-Hartwig | Molecular ion approximately double that of the dehalogenated product in MS; Complex aromatic region in ¹H NMR. |
| Homocoupling (Reagent) | Biphenyl (from boronic acid) | Suzuki-Miyaura | Molecular ion corresponding to C₁₂H₁₀ in MS; Characteristic aromatic signals in ¹H NMR. |
Experimental Protocols for Byproduct Characterization
A multi-technique approach is essential for the unambiguous identification and quantification of reaction byproducts.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Purpose: To separate and quantify the main product and byproducts.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Sample Preparation: A known concentration of the crude reaction mixture is dissolved in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture).
-
Analysis: The sample is injected, and the peak areas of the product and byproducts are integrated. Quantification is achieved by creating a calibration curve with known standards of the main product and, if available, the byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification
Purpose: To identify volatile byproducts such as the dehalogenated product.
Methodology:
-
Instrumentation: A GC system coupled to a mass spectrometer. A non-polar or medium-polarity capillary column is typically used.
-
Sample Preparation: The crude reaction mixture is diluted in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: The sample is injected, and the components are separated based on their boiling points and interactions with the stationary phase. The mass spectrometer provides mass-to-charge ratios of the eluting compounds, allowing for their identification by comparing the fragmentation patterns with spectral libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Purpose: To determine the precise chemical structure of isolated byproducts.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Byproducts are first isolated, typically by preparative HPLC or column chromatography. The purified byproduct is then dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, to establish the connectivity of atoms and confirm the structure.
Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Throughput Analysis
Purpose: To rapidly identify the molecular weights of products and byproducts in a complex mixture.
Methodology:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
-
Analysis: This technique combines the separation power of HPLC with the mass identification capability of MS, providing a powerful tool for analyzing crude reaction mixtures without the need for prior isolation of each component.
Logical Workflow for Byproduct Analysis
By implementing these analytical strategies, researchers can effectively identify and quantify the byproducts formed during reactions of this compound. This knowledge is crucial for optimizing reaction conditions to minimize impurity formation, developing robust purification methods, and ensuring the quality and safety of the final pharmaceutical products.
A Comparative Guide to Alternative Building Blocks for 3-Bromo-6-fluoro-2-methylpyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of molecular building blocks is a cornerstone of modern drug discovery. 3-Bromo-6-fluoro-2-methylpyridine has emerged as a valuable scaffold, particularly in the synthesis of kinase inhibitors, due to its unique electronic properties and versatile reactivity in cross-coupling reactions.[1] This guide provides an objective comparison of alternative building blocks, offering insights into their synthetic utility and the biological activity of the resulting compounds. The information presented is curated from scientific literature and patents to aid researchers in making informed decisions for their drug design and development projects.
Performance Comparison of Alternative Building Blocks
While direct head-to-head comparative studies are limited in published literature, the following tables summarize available data on reaction yields for key synthetic transformations and the biological activity of compounds derived from this compound and its alternatives.
Disclaimer: The data presented below is compiled from various sources and may not have been generated under identical experimental conditions. Therefore, it should be considered illustrative rather than a direct quantitative comparison.
Table 1: Comparison of Reaction Yields in Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylboronic acid | Pd₂(dba)₃ / RuPhos, LiHMDS, THF, 65°C | ~76% | [2] |
| 5-bromo-3-hydroxy-2-tert-butyloxycarbonylamino pyridine | (1-(1-tert-butyloxycarbonyl-piperid-4-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 85°C | 79.36% | [3] |
| 2-Bromo-4-fluoro-5-methylpyridine | Arylboronic acid | Not specified | Not specified | [4] |
| 3-Bromo-6-chloro-2-methylpyridine | Arylboronic acid | Not specified | Not specified | [4] |
Table 2: Comparison of Biological Activity of Derived Kinase Inhibitors
| Building Block Scaffold | Derived Compound Class | Target Kinase(s) | Example IC₅₀ (nM) | Target Cancer Cell Line | Reference |
| 2-Aminopyridine | 2-aminopyridine derivatives | JAK2 | 9 | HEL | |
| Pyrimidine | Pyrimido[4,5-d]pyrimidine derivatives | CDKs | Proprietary | Various | [5] |
| Pyrimidine | Pyrido[2,3-d]pyrimidine | FGFr, PDGFr, EGFr, c-src | ~10-100 (varied by compound) | Not specified | [6] |
| Pyrimidine | Trifluoromethyl pyrimidine derivatives | Not specified | 51.71-64.20% inhibition at 5 µg/ml | PC3 | [7] |
| 2-Amino-4-(trifluoromethyl)pyridine | Bimiralisib (PQR309) | pan-PI3K, mTOR | Not specified | Advanced Solid Tumors | |
| 2-Amino-4-(trifluoromethyl)pyridine | Naporafenib | BRAF, CRAF | Not specified | BRAF-mutated/RAS-driven cancers | [8] |
Key Alternative Building Blocks
Several alternative building blocks offer distinct advantages in terms of reactivity, substitution patterns, and resulting biological activities.
-
2-Bromo-4-fluoro-5-methylpyridine: A key intermediate in the synthesis of the ALK and c-MET inhibitor, Crizotinib. Its substitution pattern is crucial for achieving high potency and selectivity.[9]
-
3-Bromo-6-chloro-2-methylpyridine: The chloro-substituent offers a different reactivity profile compared to the fluoro group, which can be exploited for selective sequential cross-coupling reactions.[4]
-
3-Bromo-2-methyl-6-(trifluoromethyl)pyridine: The trifluoromethyl group is a common bioisostere for a methyl group and can enhance metabolic stability, binding affinity, and lipophilicity.[10][11]
-
2-Amino-5-bromo-4-methylpyridine: The amino group provides a handle for further derivatization, allowing for the construction of fused heterocyclic systems with potent kinase inhibitory activity.[5]
-
Bromo-pyrimidine Derivatives: While a different heterocyclic core, brominated pyrimidines are widely used in the development of kinase inhibitors, including those targeting Bcr-Abl.[12][13]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of Bromopyridines
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the bromopyridine, arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at 80-100°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[14]
General Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Kinase enzyme
-
Kinase substrate
-
ATP
-
Test compound (inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound in kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[15][16]
-
Signaling Pathways and Experimental Workflow
Bcr-Abl Signaling Pathway in Chronic Myeloid Leukemia (CML)
Derivatives of bromo-pyrimidine are often designed as inhibitors of the Bcr-Abl tyrosine kinase, the hallmark of CML. The Bcr-Abl fusion protein leads to constitutive kinase activity, driving cell proliferation and survival through downstream pathways like RAS/MAPK and PI3K/AKT.[8][17]
Caption: Bcr-Abl signaling pathway and the point of inhibition.
ALK and c-MET Signaling in Non-Small Cell Lung Cancer (NSCLC)
Crizotinib, synthesized from 2-Bromo-4-fluoro-5-methylpyridine, is a potent inhibitor of both ALK and c-MET receptor tyrosine kinases, which are key drivers in certain types of NSCLC.[16]
Caption: ALK and c-MET signaling pathways in NSCLC.
General G-Protein Coupled Receptor (GPCR) Signaling
Some pyridine derivatives are explored for their activity on CNS targets, which often involve G-Protein Coupled Receptors (GPCRs). Upon ligand binding, GPCRs activate intracellular G-proteins, leading to the production of second messengers like cAMP and subsequent downstream signaling.[12]
Caption: Generalized GPCR signaling cascade.
Experimental Workflow for Building Block Comparison
A systematic approach is essential for the effective evaluation of alternative building blocks. The following workflow outlines the key stages from chemical synthesis to biological evaluation.
Caption: Workflow for comparing alternative building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. The synthesis of a novel Crizotinib heptamethine cyanine dye conjugate that potentiates the cytostatic and cytotoxic effects of Crizotinib in patient-derived glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ulab360.com [ulab360.com]
- 15. promega.com [promega.com]
- 16. kinaselogistics.com [kinaselogistics.com]
- 17. benchchem.com [benchchem.com]
Unveiling the Molecular Architecture: A Comparative Guide to Spectroscopic Analysis of Novel Pyridine Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel pyridine derivatives is a critical step in the journey from synthesis to application. This guide provides a comprehensive comparison of key spectroscopic techniques, supported by experimental data and detailed protocols, to facilitate the unambiguous elucidation of these vital heterocyclic compounds.
Pyridine and its derivatives are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of novel substituents to the pyridine ring can impart unique chemical and biological properties, making the rigorous confirmation of their molecular structure paramount.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools in this endeavor, each providing a unique piece of the structural puzzle.[2][3][4] This guide will delve into the principles, experimental protocols, and comparative data interpretation of these methods for the structural analysis of new pyridine derivatives.
A Multi-faceted Approach to Structural Elucidation
The robust characterization of a novel pyridine derivative rarely relies on a single analytical technique. Instead, a combination of spectroscopic methods is employed to build a comprehensive and undeniable structural proof.[5] Mass spectrometry provides the molecular weight and elemental composition, FT-IR identifies the functional groups present, and NMR spectroscopy maps out the carbon-hydrogen framework, revealing the connectivity of atoms within the molecule. UV-Vis spectroscopy offers insights into the electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the atomic connectivity.[6] For pyridine derivatives, both ¹H and ¹³C NMR are crucial.
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts of protons on the pyridine ring are highly dependent on the nature and position of substituents.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are also sensitive to substitution patterns.
Comparative ¹H and ¹³C NMR Data for Substituted Pyridines
| Compound | Position of Proton | ¹H Chemical Shift (δ, ppm) | Position of Carbon | ¹³C Chemical Shift (δ, ppm) |
| Pyridine | H-2, H-6 | 8.59 | C-2, C-6 | 149.8 |
| H-3, H-5 | 7.38 | C-3, C-5 | 123.6 | |
| H-4 | 7.75 | C-4 | 135.8 | |
| 3-Methylpyridine | H-2 | 8.41 | C-2 | 149.5 |
| H-6 | 8.35 | C-6 | 147.0 | |
| H-4 | 7.48 | C-4 | 136.2 | |
| H-5 | 7.18 | C-5 | 123.2 | |
| CH₃ | 2.32 | C-3 | 133.0 | |
| CH₃ | 18.5 | |||
| 4-Methoxypyridine | H-2, H-6 | 8.18 | C-2, C-6 | 150.8 |
| H-3, H-5 | 6.69 | C-3, C-5 | 109.5 | |
| OCH₃ | 3.85 | C-4 | 164.5 | |
| OCH₃ | 55.2 |
Note: Chemical shifts are typically reported relative to a standard (e.g., TMS) and can vary slightly depending on the solvent and concentration.[7]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyridine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical and should dissolve the sample completely.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling. A larger spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, more scans are generally needed.
-
-
Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Data Analysis: Assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, coupling constants (for ¹H NMR), and multiplicities. Two-dimensional NMR techniques like COSY and HSQC can be employed for more complex structures to establish proton-proton and proton-carbon correlations, respectively.
Mass Spectrometry (MS): Determining the Molecular Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Comparative Mass Spectrometry Data
| Technique | Information Obtained | Application to Pyridine Derivatives |
| Electron Ionization (EI) | Molecular Ion (M⁺), Fragmentation Pattern | Provides a "fingerprint" mass spectrum. Fragmentation can reveal the loss of substituents from the pyridine ring. |
| Electrospray Ionization (ESI) | Protonated Molecule ([M+H]⁺) or Adducts | A soft ionization technique suitable for polar and thermally labile pyridine derivatives. |
| High-Resolution MS (HRMS) | Exact Mass | Allows for the unambiguous determination of the elemental composition and molecular formula. |
Experimental Protocol: Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the pyridine derivative (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ESI source.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Data Acquisition: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in the positive or negative ion mode, depending on the nature of the analyte.
-
Data Analysis: Determine the m/z of the molecular ion peak. Use the exact mass to calculate the elemental composition using the instrument's software. Analyze the isotopic pattern to further confirm the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1] For novel pyridine derivatives, FT-IR is instrumental in confirming the presence of newly introduced functional groups.[1]
Characteristic FT-IR Absorption Frequencies for Pyridine Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Notes |
| C=N (Pyridine ring) | Stretching | 1600-1450 | A series of bands are characteristic of the aromatic ring. |
| C-H (Aromatic) | Stretching | 3100-3000 | |
| C-H (Aromatic) | Out-of-plane bending | 900-690 | The pattern can be indicative of the substitution pattern on the ring.[1] |
| -OH (Alcohol/Phenol) | Stretching | 3600-3200 (broad) | Broadening is due to hydrogen bonding.[1] |
| -NH₂ (Amine) | Stretching | 3500-3300 | Two bands for primary amines.[1] |
| C=O (Ketone/Aldehyde) | Stretching | 1740-1680 | |
| C=O (Ester) | Stretching | 1750-1735 | |
| C≡N (Nitrile) | Stretching | 2260-2220 |
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid or liquid pyridine derivative directly on the attenuated total reflectance (ATR) crystal.
-
Instrument Setup: Collect a background spectrum of the empty ATR crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a pyridine derivative can be correlated with the extent of conjugation and the presence of chromophores. While less structurally informative than NMR or MS, it is a valuable tool for characterizing the electronic properties of new compounds.
UV-Vis Absorption Maxima (λmax) for Pyridine Derivatives
| Compound | Solvent | λmax (nm) |
| Pyridine | Ethanol | 251, 257, 263 |
| Pyridine N-oxide | Water | 265 |
| 4-Nitropyridine | Hexane | 280 |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the pyridine derivative in a UV-transparent solvent (e.g., ethanol, methanol, hexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Instrument Setup: Use a matched pair of cuvettes, one for the sample and one for the solvent blank.
-
Data Acquisition: Record the absorption spectrum over the desired wavelength range (typically 200-400 nm for pyridine derivatives).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Conclusion
The structural confirmation of novel pyridine derivatives is a critical undertaking that relies on the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the detailed framework of the molecule, mass spectrometry confirms the molecular formula, FT-IR identifies the functional groups, and UV-Vis spectroscopy probes the electronic properties. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently and efficiently elucidate the structures of their newly synthesized compounds, paving the way for their application in medicine, agriculture, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives | Semantic Scholar [semanticscholar.org]
- 5. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 6. britannica.com [britannica.com]
- 7. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to Purity Assessment of Synthesized Fluoropyridine Compounds (≥98.0%)
For researchers, scientists, and drug development professionals, establishing the purity of synthesized fluoropyridine compounds is a critical step that underpins the reliability of research outcomes and the safety and efficacy of potential therapeutic agents. The presence of even minor impurities can significantly alter a compound's chemical and biological properties, leading to misleading experimental results and potential safety concerns. This guide provides an objective comparison of the most effective analytical methods for determining the purity of fluoropyridine compounds to a high degree of accuracy (≥98.0%), supported by experimental data and detailed protocols.
The principal techniques for purity assessment—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—each offer distinct advantages and are suited to different analytical challenges.[1][2] The selection of the most appropriate method depends on factors such as the physicochemical properties of the analyte and its potential impurities, the required accuracy, and the availability of instrumentation.[2]
Comparative Analysis of Purity Assessment Techniques
The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the purity analysis of fluoropyridine compounds.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[3] | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[3] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[3] |
| Typical Analytes | Non-volatile and thermally labile compounds.[4] | Volatile and semi-volatile compounds.[4] | Soluble compounds containing NMR-active nuclei. |
| Purity Determination | Primarily area percent calculation, requires reference standards for accurate quantification of impurities.[5] | Peak area percentage, often coupled with Mass Spectrometry (MS) for impurity identification.[4] | Absolute purity determination using a certified internal standard of known purity; does not require an analyte-specific reference standard.[1][5] |
| Sensitivity | High, capable of detecting trace impurities.[1][6] | Very high, especially for volatile impurities.[4][7] | Generally lower than chromatographic methods for trace impurities.[6] |
| Precision & Accuracy | High precision and accuracy, particularly with validated methods.[6] | High precision and accuracy for volatile analytes.[8] | High accuracy as a primary ratio method; precision is dependent on instrument parameters and sample preparation.[9] |
| Impurity Identification | Requires coupling with Mass Spectrometry (LC-MS) for structural elucidation of unknown impurities.[6] | GC-MS provides structural information for impurity identification.[4] | Provides detailed structural information about the analyte and any observed impurities.[6][10] |
| Throughput | High, suitable for routine quality control. | High, suitable for routine analysis of volatile components. | Lower throughput due to longer acquisition times for quantification. |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducible and reliable purity assessment. The following protocols are provided as a starting point and may require optimization for specific fluoropyridine derivatives.
Reverse-phase HPLC is a robust and widely adopted method for determining the purity of organic compounds, offering excellent resolution and sensitivity.[1]
Objective: To develop and validate a reverse-phase HPLC method for determining the purity of a synthesized fluoropyridine compound and separating it from potential process-related impurities.[1]
Instrumentation and Materials:
-
HPLC system with a UV detector.[1]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][3]
-
Fluoropyridine sample.
-
Acetonitrile (HPLC grade).[1]
-
Water (HPLC grade).[1]
-
Formic acid (optional, for pH adjustment).[1]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Gradient | 30% B to 95% B over 15 minutes[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection | UV at 254 nm or 270 nm[1][3] |
| Injection Volume | 10 µL[1] |
Sample Preparation: Prepare a 1 mg/mL solution of the fluoropyridine sample in a 50:50 mixture of acetonitrile and water.[1] Filter the solution through a 0.45 µm syringe filter before injection.[2]
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[1][2]
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural identification of impurities.[4]
Objective: To identify and quantify volatile impurities in a synthesized fluoropyridine compound.[2]
Instrumentation and Materials:
-
Gas chromatograph with a mass spectrometer detector.
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[11]
-
Fluoropyridine sample.
-
Suitable solvent (e.g., dichloromethane or methanol).[4]
Chromatographic Conditions:
| Parameter | Condition |
| Column | HP-5ms (or equivalent)[11] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min[2] |
| Inlet Temperature | 250 °C[2] |
| Oven Temperature Program | Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes. |
| MS Detector | Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.[11] |
Sample Preparation: Prepare a 1 mg/mL solution of the fluoropyridine sample in a suitable solvent like dichloromethane or methanol.[4]
Data Analysis: Purity is calculated based on the peak area percentage. The mass spectrum of each peak is used to identify the corresponding impurity by comparison with spectral libraries or by interpretation of fragmentation patterns.[11]
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[1]
Objective: To determine the absolute purity of a synthesized fluoropyridine compound using an internal standard with a known purity.[1]
Instrumentation and Materials:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).[3][5]
-
Fluoropyridine sample.
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with known purity.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1]
NMR Acquisition Parameters:
| Parameter | Condition |
| Pulse Program | Standard quantitative pulse program with a long relaxation delay (D1).[1] |
| Relaxation Delay (D1) | At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds).[5] |
| Pulse Angle | 90°[5] |
| Number of Scans | Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).[5] |
Sample Preparation:
-
Accurately weigh a known amount of the fluoropyridine sample and the internal standard into a vial.[3]
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.[1]
-
Transfer the solution to an NMR tube.[1]
Data Analysis: The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account their respective molecular weights, number of protons, and the known purity of the internal standard.[2]
Visualizing the Workflow and Decision Process
To aid in the practical application of these methods, the following diagrams illustrate a typical experimental workflow and a decision-making guide for method selection.
Caption: General experimental workflow for assessing the purity of synthesized fluoropyridine compounds.
Caption: Decision tree for selecting the appropriate analytical method for purity determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 11. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements | MDPI [mdpi.com]
A Comparative Guide to Pyridine-Based Kinase Inhibitors: In Vitro Evaluation and Performance
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of therapeutic agents.[1] Its inherent chemical properties, including the ability to improve water solubility and form crucial hydrogen bond interactions within the ATP-binding pocket of kinases, make it a favored pharmacophore in the design of novel kinase inhibitors.[1][2] This guide provides a comparative overview of the in vitro performance of various pyridine derivatives as kinase inhibitors, supported by experimental data and detailed methodologies.
Performance Data Comparison
The following tables summarize key quantitative metrics for different series of pyridine-based kinase inhibitors against various kinase targets. This data is illustrative and intended for comparative purposes.
Table 1: Pyridine-Based CDK2 Inhibitors [3]
| Compound | Target Kinase | IC50 (µM) |
| 4 | CDK2/cyclin A2 | 0.24 |
| 11 | CDK2/cyclin A2 | 0.50 |
| 1 | CDK2/cyclin A2 | 0.57 |
| 8 | CDK2/cyclin A2 | 0.65 |
| 14 | CDK2/cyclin A2 | 0.93 |
| Roscovitine (Ref.) | CDK2/cyclin A2 | 0.39 |
Table 2: Pyridine-Based PIM-1 Inhibitors [2]
| Compound | Target Kinase | IC50 (nM) |
| 12 | PIM-1 | 14.3 |
| 6 | PIM-1 | 19.4 |
| 13 | PIM-1 | 19.8 |
| 11 | PIM-1 | 42.3 |
Table 3: Pyridine-Based VRK1 Inhibitors [2][4]
| Compound | Target Kinase | IC50 (nM) |
| 26 | VRK1 | 150 |
| 5 | VRK1 | 260 |
| 19 | VRK1 | 674 |
| BI-D1870 (1) | VRK1 | 33 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of these findings.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[1][2]
Materials:
-
Kinase (e.g., EGFR, CDK2, PIM-1, VRK1)
-
Substrate peptide
-
ATP
-
Test compounds (serially diluted)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO.[2]
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.[2]
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[2]
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.[2]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Normalize the results to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[5]
Materials:
-
Human cancer cell lines (e.g., A431, H1975, HeLa, MCF-7)[1][5]
-
Appropriate cell culture medium (e.g., DMEM) with 10% fetal bovine serum and 1% penicillin-streptomycin[5]
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.[5]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[1][5]
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the results to untreated control wells and plot cell viability against the logarithm of the inhibitor concentration to determine the GI50 or IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the processes involved in kinase inhibitor discovery and their mechanism of action, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Halogenated Flavonoids: A Comparative Guide to Their Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Flavonoids, a class of plant secondary metabolites, have long been recognized for their diverse biological activities, including antimicrobial effects. Chemical modification of the flavonoid scaffold, particularly through halogenation, has emerged as a promising strategy to enhance their potency and spectrum of activity. This guide provides a comparative analysis of the antimicrobial properties of brominated and fluorinated flavonoid derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in the development of next-generation antimicrobial agents.
Comparative Analysis of Antimicrobial Activity
The introduction of bromine or fluorine atoms to the flavonoid core can significantly modulate its antimicrobial efficacy. This is largely attributed to changes in lipophilicity, electronic effects, and the potential for altered interactions with microbial targets.[1][2]
Brominated Flavonoid Derivatives
Bromination has been shown to confer potent antibacterial and antifungal properties to flavonoids. Studies have demonstrated that the position and number of bromine substituents on the flavonoid rings are critical for activity. For instance, brominated chalcones and flavones have exhibited significant inhibitory effects against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[2][3] Some brominated derivatives have also been found to inhibit bacterial communication systems known as quorum sensing, which are crucial for virulence and biofilm formation.[2][3]
Fluorinated Flavonoid Derivatives
Fluorination is another key strategy to enhance the biological activity of flavonoids. The introduction of fluorine can increase metabolic stability and membrane permeability.[1] Fluorinated flavonoids have demonstrated notable activity against Gram-positive bacteria. For example, a fluorinated derivative of quercetin exhibited interesting antibacterial properties against Staphylococcus aureus and Enterococcus sp.
Structure-Activity Relationship
The antimicrobial activity of halogenated flavonoids is intricately linked to their chemical structure. Key determinants of efficacy include:
-
Position of the Halogen: The specific carbon atom on the A, B, or C ring where the halogen is attached significantly influences activity.
-
Type of Halogen: The choice between bromine and fluorine can lead to different antimicrobial profiles, likely due to differences in electronegativity and atomic size.
-
Flavonoid Backbone: The underlying flavonoid class (e.g., flavone, flavanone, chalcone) also plays a crucial role in determining the overall antimicrobial effect.
-
Other Substituents: The presence of other functional groups, such as hydroxyl or methoxy groups, can further modify the antimicrobial potency.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative brominated and fluorinated flavonoid derivatives against various microbial strains, providing a basis for comparative evaluation.
| Brominated Flavonoid Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 6-bromo-8-nitroflavone | Enterococcus faecalis ATCC 19433 | Varies with concentration | [3] |
| 6-bromo-8-nitroflavone | Staphylococcus aureus ATCC 29213 | Varies with concentration | [3] |
| 6-bromo-8-nitroflavone | Escherichia coli ATCC 25922 | Varies with concentration | [3] |
| Brominated Furanone (C-30) | Pseudomonas aeruginosa PA14 | - | [4][5] |
| GBr Furanone | Pseudomonas aeruginosa PA14 | - | [4][5] |
| Fluorinated Flavonoid Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 3′,4′-difluoroquercetin | Staphylococcus aureus | 8 - 32 mg/L | |
| 3′,4′-difluoroquercetin | Enterococcus sp. | 8 - 32 mg/L | |
| 3′,4′-difluoroquercetin | Gram-negative bacteria | > 128 mg/L |
Mechanisms of Antimicrobial Action
Halogenated flavonoids exert their antimicrobial effects through multiple mechanisms, often targeting essential cellular processes in bacteria and fungi. A singular, overarching signaling pathway has not been fully elucidated; instead, evidence points to a multi-targeted approach.
Caption: Proposed mechanisms of antimicrobial action for halogenated flavonoids.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compounds (brominated and fluorinated flavonoid derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture bacteria in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the adjusted suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Test Compounds: Dissolve the flavonoid derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution. Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted test compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Experimental workflow for MIC determination.
Biofilm Inhibition Assay using Crystal Violet
This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.
Materials:
-
Test compounds
-
Bacterial strains
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
-
Plate reader
Procedure:
-
Biofilm Formation: Grow bacteria in TSB in a 96-well plate in the presence of various concentrations of the flavonoid derivatives. Include a control with no compound. Incubate at 37°C for 24-48 hours without agitation.
-
Washing: Gently remove the planktonic (free-floating) bacteria by washing the wells with sterile phosphate-buffered saline (PBS).
-
Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 95% ethanol or 33% acetic acid to each well to dissolve the crystal violet that has stained the adherent biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a plate reader. A reduction in absorbance in the presence of the compound indicates biofilm inhibition.
Caption: Experimental workflow for biofilm inhibition assay.
DNA Gyrase Inhibition Assay
This assay determines if a compound inhibits the activity of bacterial DNA gyrase, an essential enzyme for DNA replication.
Materials:
-
Test compounds
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer
-
Agarose gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, relaxed plasmid DNA, ATP, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding purified DNA gyrase to the mixture. Include a positive control (no compound) and a negative control (no enzyme).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of DNA gyrase is indicated by the presence of relaxed plasmid DNA, while the supercoiled form will be present in the active enzyme control.
Caption: Experimental workflow for DNA gyrase inhibition assay.
Conclusion
The halogenation of flavonoids presents a viable and potent strategy for the development of new antimicrobial agents. Both brominated and fluorinated derivatives have demonstrated significant antimicrobial activities, often through multi-targeted mechanisms. The data and protocols presented in this guide offer a foundation for further research and development in this promising area. A deeper understanding of the structure-activity relationships and mechanisms of action will be crucial for the rational design of halogenated flavonoids with improved efficacy and safety profiles, ultimately contributing to the fight against antimicrobial resistance.
References
- 1. Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-6-fluoro-2-methylpyridine: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 3-Bromo-6-fluoro-2-methylpyridine (CAS No. 375368-83-5). This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
I. Immediate Safety and Handling Prerequisites
Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound. This compound is a combustible liquid that can cause skin and eye irritation and may lead to respiratory irritation.[1][2] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory.
Table 1: Essential Safety and Chemical Data
| Parameter | Value | Source |
| CAS Number | 375368-83-5 | [3] |
| Molecular Formula | C6H5BrFN | [3] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 189.5 ± 35.0 °C | [1] |
| Flash Point | 68.43 °C | [1] |
| Hazards | Combustible liquid, Skin irritant, Eye irritant, Potential respiratory irritant | [1][2] |
| GHS Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P501 | [2] |
II. Personal Protective Equipment (PPE) Requirements
All personnel handling this compound for disposal must wear the following PPE to prevent exposure:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: All handling of this compound should occur in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors.
III. Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Identification and Segregation:
-
As a halogenated organic compound, all waste containing this compound must be classified as "Halogenated Organic Waste."
-
It is crucial to segregate this waste from non-halogenated organic waste and other incompatible chemical waste streams to prevent hazardous reactions.
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and clearly labeled waste container specifically for "Halogenated Organic Waste."
-
The container must be made of a material compatible with the chemical.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
Associated hazard symbols (e.g., Flammable, Irritant).
-
-
-
Waste Accumulation:
-
Collect all waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), in the designated container.
-
Keep the container securely closed except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
-
Arranging for Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Provide them with the exact details of the waste contents.
-
Follow their specific instructions for pickup and final disposal at an approved waste disposal plant.
-
IV. Spill Management
In the event of a spill, immediate action is required to contain and clean up the material safely.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation. If the spill is large or in a poorly ventilated area, contact your EHS department immediately.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill.
-
Collect Absorbent Material: Carefully collect the absorbent material containing the spilled chemical and place it into the designated "Halogenated Organic Waste" container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and EHS department, following your institution's established procedures.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 3-Bromo-6-fluoro-2-methylpyridine: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety protocols, operational procedures, and disposal plans for the handling of 3-Bromo-6-fluoro-2-methylpyridine (CAS No: 375368-83-5). This halogenated pyridine derivative is a valuable intermediate in pharmaceutical synthesis, and adherence to these guidelines is paramount for ensuring the safety of laboratory personnel and mitigating environmental impact.
Immediate Safety and Hazard Identification
This compound is classified as an irritant.[1][2] Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Immediate precautions are necessary to minimize exposure. In case of contact, flush the affected area with copious amounts of water and seek medical advice.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is critical for conducting thorough risk assessments prior to handling.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrFN | [1] |
| Molecular Weight | 190.01 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [2][3] |
| Boiling Point | 189.5 ± 35.0 °C at 760 mmHg | [4] |
| Density | 1.6 ± 0.1 g/cm³ | [4] |
| Flash Point | 68.4 ± 25.9 °C | [4] |
| Vapor Pressure | 0.784 mmHg at 25°C | [2] |
| Occupational Exposure Limits (PEL, TLV) | Not established | |
| LD50/LC50 | Data not available |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | Prevents skin contact, which can cause irritation. |
| Body Protection | A laboratory coat worn over long-sleeved clothing and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | Prevents inhalation of vapors, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
The following procedural workflow outlines the safe handling of this compound from receipt to disposal.
-
Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Designate a specific area within the fume hood for handling the compound to contain potential spills.
-
-
Donning Personal Protective Equipment:
-
Before handling, put on all required PPE as specified in the table above.
-
-
Handling the Compound:
-
Conduct all weighing, transfers, and other manipulations of the compound within the chemical fume hood.
-
Keep the container tightly closed when not in use to minimize the release of vapors.
-
Avoid actions that could generate aerosols or splashes.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
Collect the absorbed material and contaminated surfaces into a sealed, appropriately labeled hazardous waste container.
-
For larger spills, evacuate the area and follow emergency procedures.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection:
-
Designate a specific, labeled hazardous waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, weighing paper), in this designated container.
-
-
Storage of Waste:
-
Securely seal the hazardous waste container.
-
Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste storage area.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.
-
Disposal should be carried out in accordance with all local, state, and federal regulations. Incineration is a common disposal method for halogenated organic compounds.
-
Do not dispose of this chemical in the regular trash or down the sanitary sewer.
-
Experimental Workflow Diagram
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
